4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c1-5-2-3-7-9(10(5)17(18)19)6(12)4-8(16-7)11(13,14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONWLLRFRJIKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371484 | |
| Record name | 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-61-9 | |
| Record name | 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, a quinoline derivative with significant potential in pharmaceutical and agrochemical research. Due to the limited availability of a direct, published synthesis protocol, this document outlines a plausible multi-step synthetic route based on established chemical principles and analogous reactions reported in the literature for similar quinoline-based compounds. The guide includes detailed, albeit theoretical, experimental protocols, quantitative data presented in tabular format for clarity, and visual representations of the synthetic workflow to aid in laboratory implementation. This document is intended to serve as a foundational resource for researchers and chemists in the fields of medicinal chemistry and material science.
Introduction
Quinoline and its derivatives are a critical class of heterocyclic compounds that form the backbone of numerous synthetic drugs and biologically active molecules. Their diverse applications span from anticancer and anti-inflammatory agents to agrochemicals such as herbicides and fungicides. The introduction of a trifluoromethyl group can significantly enhance the biological activity and metabolic stability of these compounds. The target molecule, this compound (C₁₁H₆ClF₃N₂O₂), is a valuable intermediate for the synthesis of more complex bioactive molecules. The chlorine atom at the 4-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
This guide details a proposed three-step synthesis beginning with the cyclization of a substituted aniline, followed by nitration and subsequent chlorination to yield the final product.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a three-step process, commencing with a Gould-Jacobs type reaction to form the quinoline core, followed by nitration and chlorination.
In-depth Technical Guide: 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
A comprehensive review of the synthesis, properties, and potential applications of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline remains challenging due to the limited availability of specific scientific literature on this compound. While a commercial supplier lists the molecule, detailed experimental data, in-depth characterization, and exploration of its biological activities are not readily found in published research.
This guide, therefore, provides a foundational understanding based on the known chemistry of related quinoline derivatives. The information presented herein is extrapolated from literature on analogous structures and serves as a predictive resource for researchers, scientists, and drug development professionals.
Physicochemical Properties
Quantitative experimental data for this compound is not available in public databases. The following table summarizes predicted and basic available information.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆ClF₃N₂O₂ | [1] |
| Purity | 95% | [1] |
| Appearance | Not specified | - |
| Molecular Weight | 292.63 g/mol (calculated) | - |
| Melting Point | Not determined | - |
| Boiling Point | Not determined | - |
| Solubility | Not determined | - |
| CAS Number | Not assigned | - |
Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not documented in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Combes or Gould-Jacobs reactions, followed by nitration and chlorination steps.
A relevant example is the synthesis of the related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which involves cyclization, nitration, and chlorination.[2] An analogous approach for the target compound might start from a suitably substituted aniline and a trifluoromethylated β-ketoester.
Proposed General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of substituted chloro-nitro-quinolines, which could be adapted for the target molecule.
Caption: Conceptual synthetic workflow for this compound.
Methodological Considerations from Analogous Syntheses
The synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involved a three-step process:[3]
-
Cyclization: Reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of polyphosphoric acid.
-
Nitrification: Treatment of the resulting quinolinol with nitric acid in propionic acid.
-
Chlorination: Conversion of the nitrated quinolinol to the 4-chloro derivative using phosphorus oxychloride (POCl₃).
Adapting this for the target compound would likely involve starting with an appropriately substituted aniline and a trifluoromethylated carbonyl compound. The reaction conditions, such as temperature, reaction time, and purification methods (e.g., recrystallization, column chromatography), would require empirical optimization.
Potential Biological Activity and Applications
While no specific biological data exists for this compound, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of biological activities, including:
-
Anticancer Activity: Many quinoline-based compounds have been investigated for their potential as anticancer agents.[4][5] The presence of a nitro group can sometimes enhance cytotoxic activity.
-
Antimalarial Activity: The quinoline core is central to several antimalarial drugs, such as chloroquine.
-
Agrochemicals: Chloro- and trifluoromethyl-substituted quinolines are used as intermediates in the synthesis of herbicides and fungicides.[6]
The combination of the chloro, methyl, nitro, and trifluoromethyl groups on the quinoline ring of the target compound suggests it could be a candidate for screening in these and other therapeutic areas. The trifluoromethyl group, in particular, is often incorporated into drug candidates to improve metabolic stability and bioavailability.[6]
Hypothetical Signaling Pathway Involvement
Given the prevalence of quinoline derivatives as kinase inhibitors, it is plausible that this compound could interact with cellular signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, is a common target for quinoline-based inhibitors.[3]
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for novel quinoline-based inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for quinoline inhibitors.
Conclusion
This compound is a compound with limited available data. This guide has provided a predictive overview based on the chemistry of related quinoline derivatives. Further experimental investigation is necessary to fully characterize its physicochemical properties, develop a robust synthetic protocol, and evaluate its potential biological activities. The structural motifs present in this molecule suggest that it may be of interest for further exploration in drug discovery and agrochemical research.
References
In-Depth Technical Guide: 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
CAS Number: 175203-61-9
Executive Summary
This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, a quinoline derivative with potential applications in research and drug development. Due to the limited availability of public data on this specific molecule, this guide combines established information with data extrapolated from closely related analogs to offer a thorough profile. The document covers physicochemical properties, a plausible synthetic route, and insights into its potential biological significance, targeting an audience of researchers, scientists, and professionals in drug development.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in public literature. The following table summarizes its fundamental properties, with additional context provided by data on structurally similar quinoline compounds.
| Property | Value | Source |
| CAS Number | 175203-61-9 | [Commercial Supplier] |
| Molecular Formula | C₁₁H₆ClF₃N₂O₂ | [Calculated] |
| Molecular Weight | 290.63 g/mol | [Calculated] |
| Appearance | Likely a crystalline solid | [Predicted] |
| Purity | Commercially available at ≥95% | [Commercial Supplier] |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in common organic solvents | [Predicted] |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol for this compound is not readily accessible. However, based on established quinoline chemistry, a plausible synthetic pathway can be proposed, commencing from a suitable aniline precursor. The following is a hypothetical, multi-step synthesis protocol.
Proposed Synthetic Pathway
The synthesis can be envisioned as a three-step process:
-
Cyclization: Formation of the quinoline core.
-
Nitration: Introduction of the nitro group at the C5 position.
-
Chlorination: Installation of the chlorine atom at the C4 position.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-methyl-2-(trifluoromethyl)quinolin-4-ol
-
Reactants: 4-methylaniline and ethyl 4,4,4-trifluoroacetoacetate.
-
Procedure: A mixture of 4-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a high-boiling point solvent such as Dowtherm A is heated to reflux (approximately 250 °C) for 2-3 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried to yield the quinolin-4-ol intermediate.
Step 2: Synthesis of 6-methyl-5-nitro-2-(trifluoromethyl)quinolin-4-ol
-
Reactants: 6-methyl-2-(trifluoromethyl)quinolin-4-ol and a nitrating agent.
-
Procedure: The quinolin-4-ol from the previous step is dissolved in concentrated sulfuric acid at 0 °C. A cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C. The reaction is stirred for several hours and then carefully poured onto ice. The resulting precipitate is filtered, washed with water until neutral, and dried.
Step 3: Synthesis of this compound
-
Reactants: 6-methyl-5-nitro-2-(trifluoromethyl)quinolin-4-ol and a chlorinating agent.
-
Procedure: The nitrated quinolin-4-ol is treated with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux for 2-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to yield the final product, which can be further purified by column chromatography.
Potential Biological Activity and Applications in Drug Development
While specific biological data for this compound is not publicly documented, the quinoline scaffold is a well-established pharmacophore present in numerous approved drugs. The substituents on this particular molecule suggest several avenues for its potential biological activity.
-
The Quinoline Core: This heterocyclic system is found in drugs with a wide range of activities, including antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer (e.g., bosutinib) properties.
-
Trifluoromethyl Group: The -CF₃ group is a common bioisostere for a methyl group and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.
-
Chloro and Nitro Groups: These electron-withdrawing groups can significantly modulate the electronic properties of the quinoline ring, potentially influencing its interaction with biological targets. The 4-chloro substituent also provides a reactive handle for further chemical modification and the generation of compound libraries for screening.
Given that many substituted quinolines act as kinase inhibitors, it is plausible that this compound could exhibit activity against various protein kinases. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for quinoline-based inhibitors.
Conclusion
This compound is a halogenated and nitrated quinoline derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data is scarce, its structural features suggest it could serve as a valuable building block for the synthesis of novel bioactive compounds, potentially targeting kinase-mediated signaling pathways. The proposed synthetic route offers a viable starting point for its preparation and subsequent biological evaluation. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.
Uncharted Territory: The Biological Activity of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity of the specific quinoline derivative, 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. While the quinoline scaffold itself is a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents, this particular substituted quinoline remains largely unexplored.
The unique combination of a chloro group at position 4, a methyl group at position 6, a nitro group at position 5, and a trifluoromethyl group at position 2 suggests the potential for diverse biological effects. The trifluoromethyl group, for instance, is known to enhance metabolic stability and lipophilicity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.[1][2] Similarly, the presence of chloro and nitro groups on the quinoline ring has been associated with various pharmacological activities in other molecules.[3]
Despite the intriguing structural features of this compound, no peer-reviewed studies detailing its synthesis, characterization, or biological evaluation were identified. Commercial suppliers list the compound, confirming its existence and availability for research purposes.[4] However, this availability has not yet translated into published research on its biological profile.
Insights from Structurally Related Quinoline Derivatives
To hypothesize on the potential biological activities of this compound, it is instructive to examine the documented activities of structurally similar compounds. The broader family of quinoline derivatives has demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[5]
Anticancer Potential
Numerous quinoline derivatives have been investigated for their antiproliferative properties. For instance, compounds with chloro and nitro substitutions on the quinoline core have been reported to exhibit anti-cancer activities.[3] The PI3K/Akt/mTOR signaling pathway, crucial in cell proliferation and survival, has been a target for quinoline-based inhibitors.[6] Specifically, 4-aminoquinoline derivatives have shown cytotoxic effects against human breast cancer cell lines.[7] Furthermore, the introduction of a trifluoromethyl group into heterocyclic structures is a common strategy in the design of modern anticancer drugs.[8]
Antimicrobial Activity
The quinoline scaffold is famously present in antimalarial drugs like chloroquine. Beyond that, various quinoline derivatives have been explored for their broader antimicrobial properties. The trifluoromethyl group is often incorporated into quinoline structures to enhance their biological activity, including antimicrobial effects.[1] For example, certain trifluoromethyl-containing quinolines have been synthesized with the expectation of antibacterial activity.[9] Studies on other quinoline-based derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[10]
Other Potential Activities
Derivatives of 4-chloroquinazolines, a related heterocyclic system, have been screened for antiproliferative properties against various tumor cell lines.[11] Additionally, some 4-aryl-6-chloro-quinoline derivatives have been evaluated for their potential as anti-hepatitis B virus (HBV) agents.[12]
Future Directions
The absence of biological data for this compound presents a clear opportunity for future research. A systematic investigation into its biological effects is warranted.
A logical workflow for such an investigation could be:
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Elusive Mechanism of Action of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey into the vast landscape of chemical entities. While the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, giving rise to a multitude of approved drugs, the specific biological role and mechanism of action for many of its derivatives remain largely unexplored. One such compound is 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline.
Despite its defined chemical structure, a thorough review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity and mechanism of action for this compound. Currently, there are no published studies detailing its pharmacological effects, specific molecular targets, or any modulated signaling pathways. Its existence is noted primarily within chemical supplier catalogs, indicating its availability for research purposes.
The Quinoline Scaffold: A Foundation of Diverse Biological Activity
The broader family of quinoline derivatives boasts a remarkable range of pharmacological activities.[1][2] This versatility has cemented the quinoline nucleus as a cornerstone in the development of therapeutics for a wide array of diseases.[2] Documented biological effects of various quinoline-based compounds include:
-
Anticancer Properties: Many quinoline derivatives exert their anticancer effects through diverse mechanisms such as the inhibition of protein kinases, which are crucial enzymes in cancer cell signaling pathways.[2] Some have also been shown to interfere with DNA synthesis and induce oxidative stress, leading to cancer cell death.[1]
-
Antimalarial Activity: Historically, quinoline alkaloids like quinine have been pivotal in the fight against malaria. Synthetic quinolines continue this legacy, with some acting by inhibiting the detoxification of heme, a byproduct of hemoglobin digestion by the malaria parasite, leading to a buildup of toxic heme that kills the parasite.[3] Other novel quinoline-derivatives have been found to inhibit protein synthesis in the parasite by targeting translation elongation factor 2 (PfEF2).[4][5][6]
-
Anti-inflammatory Effects: Certain quinoline-based molecules have been investigated for their potential to mitigate inflammation by inhibiting enzymes that mediate the inflammatory response.[2]
-
Antimicrobial and Antiviral Activities: The structural versatility of the quinoline ring allows for modifications that can lead to potent antibacterial and antiviral agents.[1][7]
Contextualizing this compound
While direct biological data on this compound is absent, the activities of structurally related compounds can offer speculative insights into its potential areas of biological relevance.
For instance, the closely related compound 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline , which lacks the 5-nitro group, is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, including anti-inflammatory and antimicrobial agents.[8] This suggests that the core structure is amenable to producing biologically active molecules.
Furthermore, another related derivative, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline , has been synthesized as a key intermediate for compounds targeting the PI3K/Akt/mTOR signaling pathway, which is fundamental in cancer cell proliferation and survival.[9][10] The presence of chloro, methyl, and nitro substituents in this and the target compound hints at the chemical space being explored for inhibitors of critical cellular pathways.
Future Directions and a Call for Investigation
The absence of a documented mechanism of action for this compound presents an open field for investigation. Its structural features—a trifluoromethyl group known to enhance metabolic stability and cell permeability, a reactive chloro group at the 4-position, and a nitro group which can be involved in bioreductive activation or specific molecular interactions—make it a candidate for biological screening.
To elucidate its potential therapeutic value, a systematic approach would be required. This would begin with broad phenotypic screening against a panel of human cell lines (e.g., cancer, immune, microbial) to identify any cytotoxic, cytostatic, or other biological effects.
Hypothetical Experimental Workflow
Should initial screening reveal biological activity, a subsequent, more focused investigation would be necessary to determine the mechanism of action. A hypothetical workflow for such an investigation is outlined below.
Caption: A hypothetical workflow for the investigation of a novel compound's mechanism of action.
This structured approach, moving from broad screening to specific target identification and pathway analysis, would be essential to characterize the currently unknown biological role of this compound. Until such studies are conducted and published, its mechanism of action remains a matter of scientific speculation, presenting a clear opportunity for future research in the field of drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic pathway for the novel compound 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. Given the compound's structural motifs—a quinoline core, a trifluoromethyl group, and a nitro group—it is of significant interest for applications in medicinal chemistry and materials science.[1] The trifluoromethyl group can enhance metabolic stability and bioactivity, making this scaffold a valuable target for drug discovery programs, particularly in the development of anti-inflammatory and antimicrobial agents.[1]
This document outlines the expected spectroscopic characteristics based on analogous structures and provides a detailed, adaptable experimental protocol for its synthesis.
Predicted Spectroscopic Data
While direct experimental spectra for this compound are not widely available, the following data are predicted based on the analysis of structurally related quinoline derivatives and established principles of spectroscopy.[2]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the nitro, chloro, and trifluoromethyl groups.[2]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.8 - 8.0 | s | - |
| H-7 | ~7.9 - 8.1 | d | ~8.0 - 9.0 |
| H-8 | ~8.2 - 8.4 | d | ~8.0 - 9.0 |
| -CH₃ (at C-6) | ~2.5 - 2.7 | s | - |
Note: The precise chemical shifts are estimations and can be influenced by solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring system. Carbons attached to or near electron-withdrawing groups are expected to be shifted downfield.[2]
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~148 - 152 (q, J ≈ 35-40 Hz) |
| C-3 | ~120 - 124 |
| C-4 | ~145 - 149 |
| C-4a | ~128 - 132 |
| C-5 | ~140 - 144 |
| C-6 | ~135 - 139 |
| C-7 | ~125 - 129 |
| C-8 | ~128 - 132 |
| C-8a | ~147 - 151 |
| -CF₃ | ~120 - 124 (q, J ≈ 275 Hz) |
| -CH₃ | ~18 - 22 |
Note: The signals for carbons coupled to fluorine (C-2 and -CF₃) will appear as quartets (q) due to spin-spin coupling.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the nitro, trifluoromethyl, and chloro-substituted aromatic functional groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-F Stretch (CF₃) | 1350 - 1100 | Strong, Multiple Bands |
| C-Cl Stretch | 850 - 550 | Medium-Strong |
Note: The strong C-F stretching vibrations of the trifluoromethyl group often result in multiple intense bands in the fingerprint region.[3][4][5] The nitro group stretches are also highly characteristic and strong.[6][7][8]
Predicted Mass Spectrometry Fragmentation
Under electron ionization (EI) mass spectrometry, the molecule is expected to produce a distinct molecular ion peak followed by characteristic fragmentation patterns involving the loss of substituents.
Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z | Fragment | Description |
| 290/292 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 275/277 | [M - CH₃]⁺ | Loss of the methyl group |
| 261 | [M - NO]⁺ | Loss of nitric oxide |
| 244/246 | [M - NO₂]⁺ | Loss of the nitro group |
| 221 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |
| 186 | [M - Cl - NO₂]⁺ | Sequential loss of chlorine and nitro group |
Note: The fragmentation of quinolines can also involve the loss of HCN from the ring structure after initial fragmentations.[9][10][11]
Experimental Protocols
The synthesis of this compound can be envisioned through a multi-step process, starting from a suitable aniline precursor. The following protocol is a plausible and adaptable pathway.
Synthesis of 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline
This step involves the cyclization of an aniline with a β-ketoester, a reaction analogous to the Gould-Jacobs reaction.[12]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-methylaniline (1.0 eq) to a suitable high-boiling point solvent such as diphenyl ether.
-
Addition of Reagents: Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the flask.
-
Cyclization: Heat the mixture to approximately 240-250 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and dried under vacuum to yield 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
Synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline
This step involves the chlorination of the 4-hydroxyquinoline intermediate.
-
Reaction Setup: To a round-bottom flask, add 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).
-
Chlorination: Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Work-up and Isolation: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The aqueous solution is then neutralized with a sodium carbonate solution until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol or purification by column chromatography can be performed if necessary.
Synthesis of this compound
The final step is the electrophilic nitration of the quinoline ring. The directing effects of the existing substituents will favor nitration at the C-5 or C-7 position.[13][14]
-
Reaction Setup: In a flask cooled in an ice-water bath (0-5 °C), slowly add 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline (1.0 eq) to concentrated sulfuric acid (H₂SO₄).
-
Nitration: While maintaining the low temperature, add fuming nitric acid (HNO₃, 1.1 eq) dropwise with constant stirring.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water to remove residual acid, and then washed with a cold sodium bicarbonate solution. The crude product is dried and can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product.
Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow for the synthesis of the target compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. uop.edu.pk [uop.edu.pk]
Technical Guide: Physicochemical Properties of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. Due to the absence of specific experimental data for this compound in publicly available literature, this document leverages data from structurally analogous compounds to predict its physicochemical behavior. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate empirical data. This guide is intended to be a foundational resource for scientists and professionals involved in the research and development of this and similar molecules.
Predicted Physicochemical Properties
The molecular structure of this compound incorporates several functional groups that will dictate its solubility and stability profile. The quinoline core is inherently hydrophobic. [1]The presence of a trifluoromethyl group is known to increase lipophilicity and metabolic stability. [2]The nitro group, being strongly electron-withdrawing, can render the compound susceptible to specific degradation pathways, while the chloro, methyl, and trifluoromethyl substituents will further influence its overall physicochemical properties.
Predicted Solubility Profile
The solubility of a compound is a critical parameter that affects its behavior in both experimental and physiological environments. [3]Quinoline itself is only slightly soluble in cold water but dissolves more readily in hot water and most organic solvents. [4]Substituted quinolines, however, can exhibit a wide range of solubilities depending on the nature of their substituents. [1] Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS, Buffers | Low | The quinoline core is hydrophobic, and the trifluoromethyl and chloro groups contribute to low aqueous solubility. [1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Generally, quinoline derivatives show good solubility in these solvents. [3] |
| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can engage in hydrogen bonding and have a polarity that is often compatible with substituted quinolines. [3] |
| Non-Polar | Hexane, Toluene | Low | The presence of the polar nitro group and the nitrogen in the quinoline ring likely limits solubility in non-polar solvents. |
Several strategies can be employed to enhance the aqueous solubility of poorly soluble quinoline derivatives, including pH adjustment, co-solvency, salt formation, and the use of cyclodextrins. [1]
Predicted Stability Profile
The stability of a pharmaceutical compound is a critical factor for its safe handling, storage, and efficacy. [5]The stability of this compound will be influenced by its constituent functional groups. Nitroaromatic compounds can be susceptible to degradation, particularly under reducing conditions. [6][7]The carbon-fluorine bonds in the trifluoromethyl group are very strong, which generally imparts high metabolic stability. [2] Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Pathways |
| Thermal | Moderate | The decomposition temperature will likely be influenced by the nitro group, which is a common feature in energetic materials. [5][8] |
| pH | Stable in neutral and acidic pH. Potential for degradation under strongly basic conditions. | Hydrolysis of the chloro group or reactions involving the nitro group may occur at extreme pH values. |
| Photochemical | Potentially Unstable | Many aromatic compounds, including some quinoline derivatives, can degrade upon exposure to light. Photostability testing is recommended. |
| Oxidative | Likely Stable | The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic system resistant to oxidative degradation. [6] |
| Reductive | Likely Unstable | The nitro group can be readily reduced to form amino derivatives, which is a common metabolic pathway for nitroaromatic compounds. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of solubility and stability.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. [9] Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Thermostatic shaker
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed. [3]2. Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved compound has reached a plateau. [9]3. Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant. [9]4. Quantification:
-
Prepare a series of calibration standards by dissolving known amounts of the compound in the chosen solvent.
-
Analyze the calibration standards using a validated HPLC method to generate a calibration curve.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the solubility by multiplying this concentration by the dilution factor.
Workflow for solubility determination by the shake-flask method.
Stability Assessment: HPLC-Based Method
Stability studies are essential to determine how the quality of a substance varies over time under the influence of environmental factors. [10][11]A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. [12] Objective: To assess the chemical stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents for preparing solutions (e.g., acetonitrile, water)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products. This often involves testing different columns, mobile phases, and gradient conditions.
-
Forced Degradation Studies: Expose solutions of the compound to various stress conditions to generate potential degradation products. This helps to validate the stability-indicating nature of the HPLC method. [12] * Acid/Base Hydrolysis: Treat the compound with acidic and basic solutions at elevated temperatures.
-
Oxidation: Treat the compound with an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Expose the solid compound and solutions to high temperatures.
-
Photostability: Expose the compound to light according to ICH Q1B guidelines. [11]3. Long-Term and Accelerated Stability Studies:
-
Store samples of the compound in controlled environmental chambers under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions. [10][13] * Withdraw samples at predetermined time points (e.g., 0, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated). [10][14]4. Sample Analysis: Analyze the samples from the stability studies using the validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Monitor the assay of the parent compound over time.
-
Identify and quantify any degradation products.
-
Evaluate changes in physical appearance or other relevant properties.
-
General workflow for a chemical stability testing program.
Conclusion
While specific experimental data for this compound is not currently available, a predictive analysis based on its structural components suggests it is likely to be a compound with low aqueous solubility and moderate stability, with potential liabilities related to its nitro group. The experimental protocols detailed in this guide provide a clear path for researchers to determine the precise solubility and stability profiles of this molecule, which is essential for its further development and application.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. scispace.com [scispace.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. usp.org [usp.org]
- 13. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 14. japsonline.com [japsonline.com]
potential therapeutic targets of trifluoromethylquinolines
An In-depth Technical Guide to the Potential Therapeutic Targets of Trifluoromethylquinolines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifluoromethylquinolines (TFQs) represent a privileged scaffold in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases. The incorporation of the trifluoromethyl (-CF3) group onto the quinoline core enhances critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide synthesizes current research to delineate the key molecular targets of TFQs, presenting quantitative efficacy data, detailed experimental protocols for their evaluation, and visual representations of associated signaling pathways and workflows to facilitate further drug discovery and development efforts.
Introduction: The Quinoline Scaffold and the Trifluoromethyl Advantage
The quinoline ring system is a foundational heterocyclic motif in numerous biologically active compounds and approved drugs, valued for its versatile and accessible chemical nature.[4][5] Its structure allows for extensive modification, enabling the fine-tuning of pharmacological activity.[6][7] When combined with a trifluoromethyl group, the resulting TFQ derivatives gain significant advantages. The -CF3 group is a potent electron-withdrawing moiety that can dramatically alter a molecule's electronic properties, leading to:
-
Enhanced Metabolic Stability : The strength of the carbon-fluorine bond makes the -CF3 group resistant to metabolic degradation, often increasing a drug's half-life.[2][8]
-
Increased Lipophilicity : This property can improve a compound's ability to cross cellular membranes, enhancing bioavailability and cell permeability.[2][3]
-
Improved Binding Affinity : The -CF3 group can engage in unique interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to more potent inhibition.[2][9]
These synergistic properties make TFQs highly valuable lead compounds in the pursuit of novel therapeutics.[1]
Therapeutic Areas and Key Molecular Targets
Research has identified several key areas where TFQs show significant therapeutic promise. The primary focus has been on oncology, with emerging applications in neurodegeneration and infectious diseases.
Oncology
TFQs exhibit potent anticancer activity through the modulation of numerous targets crucial for cancer cell proliferation, survival, and metastasis.[10][11]
A. Protein Kinases
Protein kinases are a major class of enzymes often dysregulated in cancer and are primary targets for many TFQ derivatives.[4][12] Key kinase targets include:
-
PI3K (Phosphoinositide 3-kinase) : As a central node in a critical cell survival pathway, PI3K is a validated cancer target. Molecular docking studies have shown that TFQ derivatives can effectively bind to the active site of PI3K, suggesting this as a mechanism for their cytotoxic activity.[13]
-
c-Met (Hepatocyte Growth Factor Receptor) : Overactivation of the c-Met signaling pathway is implicated in numerous cancers, promoting cell growth and invasion.[4][5] Certain 3,5-diamino-7-trifluoromethylquinolines have been identified as highly potent inhibitors of the c-Met tyrosine kinase.[4]
-
EGFR (Epidermal Growth Factor Receptor) & VEGFR (Vascular Endothelial Growth Factor Receptor) : These receptor tyrosine kinases are pivotal in tumor growth and angiogenesis.[4][14] Novel TFQ derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[15]
-
SGK1 (Serum/Glucocorticoid-Regulated Kinase 1) : SGK1 is implicated in prostate cancer progression. Novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potential anti-cancer agents targeting SGK1.[12]
B. Tubulin Polymerization
The microtubule network is essential for cell division, making tubulin a key target for chemotherapy. Certain TFQ derivatives have been shown to inhibit tubulin polymerization by targeting the colchicine binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][15]
C. Histone Deacetylases (HDACs)
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. The TFQ derivative FKL117 has been identified as a targeted inhibitor of HDAC1 in cervical cancer cells, leading to increased histone acetylation and apoptosis.[16]
Table 1: Quantitative Anticancer Activity of Selected Trifluoromethylquinoline Derivatives
| Compound ID | Target / Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 15 | EGFR | IC50 | 0.0728 | [15] |
| VEGFR-2 | IC50 | 0.0523 | [15] | |
| MCF-7 (Breast Cancer) | IC50 | 0.0977 | [15] | |
| Compound 2 | Cancer Cell Lines | LC50 | 14.14 | [11] |
| FKL117 | HDAC1 | - | - | [16] |
| Pelitinib (EKB-569) | EGFR | IC50 | 0.083 | [4] |
Note: IC50 is the half-maximal inhibitory concentration. LC50 is the lethal concentration for 50% of cells. A lower value indicates higher potency.
Neurodegenerative Diseases
The unique physicochemical properties of TFQs, particularly their enhanced ability to cross the blood-brain barrier, make them attractive candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[9][17] Research suggests that TFQ derivatives may possess neuroprotective properties, although specific molecular targets in this context are still under active investigation.[17][18] The development of TFQ-based compounds aims to inhibit enzymes like acetylcholinesterase (AChE) and beta-site APP cleaving enzyme-1 (BACE1), which are implicated in the progression of these diseases.[18][19]
Infectious Diseases
The quinoline scaffold is the basis for well-known antimalarial drugs like chloroquine.[10] The introduction of a trifluoromethyl group is a strategy being explored to overcome drug resistance in parasites.[10]
-
Antiparasitic : TFQs are being investigated as agents against Plasmodium falciparum, the parasite responsible for malaria.[10]
-
Antiviral : Derivatives of 2,8-bis(trifluoromethyl)quinoline have demonstrated potent in-vitro activity against the Zika virus (ZIKV), showing improved performance compared to the antimalarial drug mefloquine.[20]
-
Antibacterial : Certain TFQ derivatives have shown the ability to inhibit antibiotic efflux pumps in multidrug-resistant bacteria, suggesting a potential role in combating antibiotic resistance.[17] They also exhibit inherent activity against various bacterial strains.[6][7]
Signaling Pathways Modulated by Trifluoromethylquinolines
TFQs exert their anticancer effects by intervening in complex signaling networks that control cell fate. The diagrams below illustrate key pathways targeted by these compounds.
Experimental Methodologies and Workflows
The evaluation of TFQs involves a series of standard and specialized in vitro and in vivo assays. Below are representative protocols for key experiments and a general workflow for drug discovery.
General Experimental Workflow
The process of identifying and validating TFQs for a specific therapeutic target typically follows a structured pipeline from initial screening to preclinical evaluation.
Protocol: In Vitro Cell Proliferation (MTT) Assay
This assay is widely used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment : Prepare serial dilutions of the trifluoromethylquinoline compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Protocol: Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method to quantify the inhibitory activity of a compound against a specific protein kinase.[21]
-
Plate Preparation : In a 384-well plate, add the target kinase, the appropriate substrate (e.g., a peptide), and the test TFQ compound at various concentrations.
-
Reaction Initiation : Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubation : Incubate the plate at room temperature for 30-60 minutes to allow the enzymatic reaction to proceed.
-
Detection : Add a detection reagent that contains an enzyme to deplete the remaining ATP. The luminescent signal generated is proportional to the amount of ATP remaining in the well. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Analysis : Normalize the data against controls (0% and 100% inhibition). Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
Trifluoromethylquinolines are a versatile and potent class of compounds with a broad range of potential therapeutic applications. The addition of the trifluoromethyl group confers significant advantages, enhancing their drug-like properties. The most substantial evidence for their utility lies in oncology, where they target a multitude of critical pathways involving protein kinases, tubulin dynamics, and epigenetic regulators. While promising, the exploration of TFQs in neurodegenerative and infectious diseases is still in earlier stages and warrants further investigation to identify and validate specific molecular targets.
Future research should focus on:
-
Target Selectivity : Developing TFQ derivatives with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance : Investigating the efficacy of TFQs against drug-resistant cancer cell lines and pathogens.[22]
-
Pharmacokinetic and Pharmacodynamic Studies : Conducting comprehensive in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles and to establish a clear relationship between dose, exposure, and therapeutic effect.
-
Structural Biology : Elucidating the crystal structures of TFQs in complex with their protein targets to guide rational drug design and lead optimization efforts.[4]
The continued exploration of this chemical scaffold holds great promise for the development of next-generation therapies for some of the most challenging human diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. nbinno.com [nbinno.com]
- 9. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Trifluoromethyl quinoline derivative targets inhibiting HDAC1 for promoting the acetylation of histone in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buy 3-(Trifluoromethyl)quinoline | 25199-76-2 [smolecule.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of substituted nitroquinolines
A comprehensive review of substituted nitroquinolines, covering their synthesis, biological activities, and structure-activity relationships, designed for researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, leading to their use in numerous approved drugs. The introduction of a nitro group (NO₂) to the quinoline core can significantly modulate the molecule's electronic properties and biological activity, often enhancing its potency. Substituted nitroquinolines have emerged as a versatile class of compounds with significant potential in drug discovery, exhibiting potent anticancer, antimicrobial, and antiparasitic properties.[1][2][3][4]
This technical guide provides an in-depth . It covers their synthesis, multifaceted biological activities with a focus on quantitative data, detailed experimental protocols for key assays, and an analysis of their structure-activity relationships (SAR).
Synthesis of Substituted Nitroquinolines
The synthesis of substituted nitroquinolines typically involves two main stages: the construction of the quinoline core followed by nitration, or the use of pre-nitrated starting materials.
Quinoline Core Synthesis
Several classical methods are employed for synthesizing the quinoline scaffold, with the choice depending on the desired substitution pattern and available precursors.
-
Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. It is a robust method but can be harsh and may result in low yields.[5]
-
Doebner-von Miller Reaction: Aniline reacts with α,β-unsaturated aldehydes or ketones in the presence of a strong acid. This method offers more flexibility in substituent placement compared to the Skraup synthesis.[5]
-
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by an acid or base.[5]
-
Continuous Flow Synthesis: Modern approaches utilize continuous-flow strategies for reactions like nitro reduction followed by intramolecular cyclocondensation, offering improved efficiency and control.[6]
Nitration
Nitration is typically achieved by treating the synthesized quinoline with a mixture of nitric acid and sulfuric acid. The position of the nitro group is directed by the existing substituents on the ring and the reaction conditions. For instance, a thorough study on the nitration of tetrahydroquinoline has been conducted to achieve regioselectivity for the 6-position.[7]
Experimental Protocol: Synthesis of 7-Chloro-6-nitroquinoline
A representative two-step protocol for synthesizing a substituted nitroquinoline is outlined below.
Step 1: Skraup Synthesis of 7-Chloroquinoline [8]
-
In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline, glycerol, and ferrous sulfate heptahydrate.
-
Slowly and carefully add concentrated sulfuric acid to the mixture.
-
Gently heat the mixture to initiate the reaction, which is highly exothermic. Control the temperature as needed.
-
After the initial vigorous reaction subsides, add an oxidizing agent (e.g., nitrobenzene) and continue heating.
-
Once the reaction is complete, allow the mixture to cool and pour it onto crushed ice.
-
Neutralize the solution with a sodium hydroxide solution.
-
Isolate the crude 7-chloroquinoline product, which may be purified by steam distillation or recrystallization.
Step 2: Nitration of 7-Chloroquinoline [8]
-
Dissolve the purified 7-chloroquinoline in concentrated sulfuric acid, maintaining the temperature at or below 0°C using an ice bath.
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while vigorously stirring and maintaining the low temperature to control the reaction and ensure regioselectivity.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate of the crude product will form.
-
Filter the solid, wash it with cold water, and purify by recrystallization from a suitable solvent like ethanol or by column chromatography.
Caption: General workflow for synthesizing substituted nitroquinolines.
Biological Activities
Substituted nitroquinolines exhibit a broad spectrum of biological activities, which are detailed below.
Anticancer Activity
Nitroquinoline derivatives have shown significant potential as anticancer agents, acting through various mechanisms.[9]
Mechanisms of Action:
-
EGFR Inhibition: Certain 3-nitroquinoline derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR) kinase, showing prominent inhibitory activities in tumor cell lines that overexpress EGFR.[10]
-
Topoisomerase Inhibition: The carcinogen 4-nitroquinoline-1-oxide (4NQO) has been shown to induce the formation of cellular topoisomerase I-DNA cleavage complexes (Top1cc).[11][12] This trapping of Top1cc contributes to the compound's cytotoxicity.[11]
-
Apoptosis Induction: Heteroannulated 8-nitroquinoline derivatives have been found to induce cell death by apoptosis in breast (MCF-7) and lung (A549) cancer cell lines.[13]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various substituted nitroquinolines have been evaluated against a range of cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| 3-Nitroquinolines | A431 (epidermoid), MDA-MB-468 (breast) | Nanomolar to Micromolar range | [10] |
| 8-Hydroxy-2-styryl-quinoline (S3A) | HeLa (cervical) | 2.52 | [14] |
| 8-Nitro-2-styryl-quinolines (SB Series) | HeLa (cervical) | 2.897 - 10.37 | [14] |
| Benzimidazo[1,2-a]quinolines | Five tumor cell lines | 2 - 19 | [15] |
| 6-Nitro-quinolin-4(1H)-one (5a) | HeLa (cervical) | Most active in series | [16] |
| 6-Nitro-2-p-tolylquinolin-4(1H)-one (5a) | K-562 (leukemia) | Most active in series | [16] |
| Pyrano[3,2-c]quinoline (9i) | MCF-7 (breast), A549 (lung) | "Significantly active" | [13] |
Experimental Protocol: MTT Cytotoxicity Assay [16][17]
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to attach overnight in a suitable culture medium.
-
Compound Treatment: Prepare serial dilutions of the test nitroquinoline compounds. Treat the cells with these various concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan solution using a microplate reader at a specific wavelength (typically around 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and using non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the investigation of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline . Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The subject compound, with its distinct substitution pattern, presents a promising scaffold for drug discovery. These notes are intended to guide researchers in the initial characterization and evaluation of this compound's potential as a therapeutic agent. The protocols provided are based on established methodologies for similar quinoline derivatives and are intended to serve as a starting point for further investigation.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively available, the basic properties are listed below.
| Property | Value |
| Molecular Formula | C₁₁H₆ClF₃N₂O₂ |
| Molecular Weight | 306.63 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| CAS Number | Not available |
Note: Physical properties such as melting point, boiling point, and solubility should be determined experimentally.
Potential Biological Activities and Applications
The structural motifs present in this compound suggest several potential biological activities. The quinoline core is a well-established pharmacophore in anticancer and anti-inflammatory drug discovery.[1][4] The trifluoromethyl group can enhance metabolic stability and cell permeability, while the nitro group can be involved in bioreductive activation or specific target interactions.[4]
Based on the activities of structurally related compounds, potential applications for investigation include:
-
Anticancer Agent: Quinoline derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[2][3][5][6] The compound could be screened against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.
-
Kinase Inhibitor: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer.[7][8] Structurally similar nitroquinolines have been investigated as inhibitors of this pathway.
-
Anti-inflammatory Agent: Certain quinoline derivatives possess anti-inflammatory properties.[4] The compound could be evaluated in cellular models of inflammation.
-
Antimalarial Agent: The 4-chloroquinoline scaffold is the basis for several antimalarial drugs.[3]
Experimental Protocols
The following are detailed protocols for the initial biological evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well.
-
Incubate for 2-4 hours at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Western Blot Analysis for PI3K/Akt/mTOR Pathway Modulation
This protocol is to investigate if the compound affects key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cells treated with this compound at its IC₅₀ concentration.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction:
-
Treat cells with the compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Compare the levels of phosphorylated proteins in treated versus untreated cells.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, as would be determined by the MTT assay.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 3.5 |
| PC-3 | Prostate Cancer | 12.1 |
Note: This data is for illustrative purposes only and must be determined experimentally.
Visualizations
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols for High-Throughput Screening of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of the novel compound 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline . Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] The presence of a trifluoromethyl group is known to enhance biological activity and stability, making this compound a promising candidate for drug discovery campaigns.[1] This document outlines a representative cell-based HTS assay to assess the anti-proliferative effects of this compound on cancer cell lines, a common application for novel quinoline derivatives.[4][5]
Introduction to this compound in HTS
High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds against specific biological targets or cellular pathways.[6][7] The subject of these notes, this compound, is a synthetic compound featuring a quinoline nucleus. This structural motif is prevalent in medicinal chemistry and is a core component of numerous compounds with diverse biological activities.[4]
Given the known anticancer activities of chloro and nitro quinoline-based motifs, a primary application for this compound in HTS is the identification of novel anti-proliferative agents.[2] The protocols detailed below describe a robust and scalable HTS assay to evaluate the cytotoxic and anti-proliferative properties of this compound against a panel of human cancer cell lines.
Data Presentation: Hypothetical Anti-proliferative Activity
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of human cancer cell lines. This data is representative of what would be generated in a primary HTS campaign and subsequent dose-response studies.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | HCT-116 (Colon Carcinoma) | Cell Viability (ATP Quantification) | 2.5 |
| This compound | T98G (Glioblastoma) | Cell Viability (ATP Quantification) | 5.1 |
| This compound | MCF-7 (Breast Adenocarcinoma) | Cell Viability (ATP Quantification) | 8.7 |
| Doxorubicin (Control) | HCT-116 (Colon Carcinoma) | Cell Viability (ATP Quantification) | 0.1 |
Signaling Pathway Context
Quinoline derivatives have been shown to modulate various signaling pathways implicated in cancer cell proliferation and survival. A common target for such compounds is the PI3K/Akt/mTOR pathway, which plays a crucial role in tumor cell growth, apoptosis resistance, and angiogenesis.[8] The diagram below illustrates a simplified representation of this pathway, which could be a potential mechanism of action for this compound.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for a typical HTS campaign involving this compound.
General HTS Workflow
The overall process of a high-throughput screen can be divided into several key stages, from initial assay development to hit confirmation.[7] The following diagram outlines a standard workflow for an HTS campaign.
Caption: A typical workflow for a high-throughput screening campaign.
Detailed Protocol: Cell-Based Anti-Proliferation Assay
This protocol describes a cell-based HTS assay to measure the anti-proliferative effects of test compounds using ATP quantification as an indicator of cell viability.
Materials and Reagents:
-
Human cancer cell lines (e.g., HCT-116, T98G, MCF-7)
-
Cell culture medium (appropriate for the chosen cell lines)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
384-well white, clear-bottom assay plates
-
This compound (and other library compounds) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
ATP quantification reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Culture and Seeding:
-
Maintain human cancer cell lines in a humidified incubator at 37°C with 5% CO2.[4]
-
On the day of the assay, harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in fresh culture medium to the desired seeding density.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a compound plate by dispensing 100 nL of the library compounds, positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate using an acoustic dispenser or pin tool.[6]
-
Transfer the compounds from the compound plate to the cell plate. The final concentration of the test compound should typically be around 10 µM in 0.1% DMSO.[9]
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the assay plates and the ATP quantification reagent to room temperature.
-
Add 20 µL of the ATP quantification reagent to each well of the assay plates.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader. A decrease in luminescence signal corresponds to a reduction in cell viability.[4]
-
-
Data Analysis and Hit Identification:
-
Normalize the raw data from each plate to the positive and negative controls.
-
Identify "hits" as compounds that produce a signal inhibition above a predetermined threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).[6]
-
Confirmed hits should be further evaluated in dose-response experiments to determine their IC50 values.
-
Conclusion
The protocols and information provided in these application notes offer a framework for the high-throughput screening of this compound. While the presented data is hypothetical, the methodologies are based on established HTS practices. This compound, with its quinoline scaffold and trifluoromethyl group, represents a promising starting point for the discovery of novel therapeutic agents, particularly in the realm of oncology. Further investigation into its mechanism of action and structure-activity relationships will be crucial in advancing this compound through the drug discovery pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for the Derivatization of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline in Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The specific scaffold, 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, presents a unique combination of functional groups ripe for chemical modification. The trifluoromethyl (CF₃) group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[4][5] The chloro substituent at the 4-position serves as a versatile handle for nucleophilic substitution, allowing for the introduction of various functionalities to generate a library of novel compounds for assay development.[6] This document provides detailed protocols for the derivatization of this quinoline core and its subsequent application in biological assays, particularly focusing on kinase inhibition and cytotoxicity screening.
Derivatization Strategy: Nucleophilic Aromatic Substitution
The primary route for derivatizing this compound is through nucleophilic aromatic substitution (SNA_r_) at the C4 position. The electron-withdrawing nature of the nitro group and the quinoline ring system activates the C4 position for attack by various nucleophiles. A general workflow for this derivatization is presented below.
Caption: General workflow for the derivatization of this compound and subsequent application.
Experimental Protocol: Synthesis of an Amine-Substituted Derivative
This protocol describes a representative synthesis of a C4-amino substituted derivative using a primary amine.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in NMP.
-
Add the selected amine (e.g., Aniline, 1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the desired C4-substituted quinoline derivative.
Application in Biological Assays
The synthesized quinoline derivatives can be screened for various biological activities. Given that many quinoline derivatives are known to be kinase inhibitors, a primary application is in kinase inhibition assays.[7] Additionally, assessing the general cytotoxicity of these novel compounds is a crucial step in drug discovery.[1][8]
Kinase Inhibition Assay (Hypothetical Data)
A common method for screening kinase inhibitors is a FRET-based assay. This protocol is a generalized example.
Principle: A fluorescently labeled peptide substrate and a specific antibody are used. In the absence of an inhibitor, the kinase phosphorylates the peptide. Binding of a terbium-labeled antibody to the phosphorylated peptide brings it in proximity to a GFP-labeled tag on the peptide, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[7]
Experimental Workflow:
Caption: Workflow for a typical FRET-based kinase inhibition assay.
Hypothetical Quantitative Data:
The following table summarizes hypothetical inhibition data for a series of derivatives against a target kinase (e.g., a receptor tyrosine kinase).
| Compound ID | R-Group at C4 | Kinase Inhibition IC₅₀ (nM) |
| Parent | -Cl | >10,000 |
| QD-1 | -NH-Ph | 850 |
| QD-2 | -NH-(4-methoxyphenyl) | 420 |
| QD-3 | -NH-(4-fluorophenyl) | 610 |
| QD-4 | -S-Ph | 1,200 |
| Staurosporine | (Control) | 15 |
Data is hypothetical and for illustrative purposes only.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Hypothetical Quantitative Data:
The following table summarizes hypothetical cytotoxicity data for the synthesized derivatives against the MCF-7 cell line.
| Compound ID | R-Group at C4 | Cytotoxicity IC₅₀ (µM) |
| Parent | -Cl | >100 |
| QD-1 | -NH-Ph | 25.4 |
| QD-2 | -NH-(4-methoxyphenyl) | 12.8 |
| QD-3 | -NH-(4-fluorophenyl) | 18.2 |
| QD-4 | -S-Ph | 45.1 |
| Doxorubicin | (Control) | 0.8 |
Data is hypothetical and for illustrative purposes only.
Potential Signaling Pathway for Investigation
Many quinoline-based kinase inhibitors target pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. A derivative showing potent kinase inhibition and cytotoxicity could be further investigated for its effect on this pathway.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for quinoline-based inhibitors.
Conclusion
The this compound scaffold is a promising starting point for the development of novel bioactive compounds. The protocols and workflows outlined in this document provide a framework for the synthesis of a diverse library of derivatives and their evaluation in key biological assays for drug discovery. The modular nature of the synthesis allows for fine-tuning of the molecule's properties to optimize its potency and selectivity as a potential therapeutic agent.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical and agrochemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic techniques are based on established methods for analogous quinoline derivatives and serve as a robust starting point for method development and validation.
Overview of Analytical Techniques
The analytical determination of this compound is critical for ensuring purity, monitoring reaction progress, and for quality control in various applications. Chromatographic techniques such as HPLC and GC-MS are ideal for separation and sensitive quantification, while spectroscopic methods like UV-Vis and NMR provide valuable information for structural confirmation and concentration estimation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like many quinoline derivatives. A reverse-phase method using a C18 column is a common and effective approach.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC analysis of quinoline derivatives. These values should be achievable for a validated method for this compound.
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value. |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | The lowest concentration that can be determined with acceptable precision and accuracy. |
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a general procedure for the analysis of this compound. Method optimization and validation are required for specific applications.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
High-purity water (e.g., Milli-Q).
-
Phosphoric acid or formic acid for mobile phase modification.
-
Standard of this compound (purity ≥95%).[1]
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water is a good starting point. The exact ratio should be optimized. For example, Acetonitrile:Water (60:40 v/v). A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added to improve peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The optimal wavelength should be determined by running a UV scan of the analyte. Based on related nitroaromatic compounds, a wavelength in the range of 254-340 nm is likely to be suitable.
-
Run Time: Approximately 10-15 minutes, or until the analyte has eluted and the baseline is stable.
4. Sample Preparation:
-
Pharmaceutical Formulations: Accurately weigh a portion of the formulation, dissolve it in a suitable solvent (e.g., acetonitrile), sonicate to ensure complete dissolution, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
Reaction Mixtures: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the diluted sample before injection.
5. Data Analysis:
-
Create a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the presence of a trifluoromethyl group, this compound is expected to be amenable to GC-MS analysis.
Quantitative Data Summary
The following table presents typical quantitative parameters for the GC-MS analysis of quinoline derivatives.
| Parameter | Typical Performance Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.3 mg/kg |
| Recovery (%) | 85 - 105% |
| Precision (RSD%) | < 10% |
Experimental Protocol: GC-MS Analysis
This protocol provides a starting point for the GC-MS analysis of this compound.
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
High-purity helium as the carrier gas.
-
Standard of this compound (purity ≥95%).[1]
-
GC-grade solvents (e.g., toluene, ethyl acetate).
2. GC-MS Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
3. Sample Preparation:
-
Solid Samples: Extract a known amount of the homogenized sample with a suitable solvent (e.g., toluene) using ultrasonic extraction. Filter the extract and dilute if necessary before injection.
-
Liquid Samples: Dilute the sample with a suitable solvent to a concentration within the linear range of the instrument.
4. Data Analysis:
-
Identify the target compound by its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared from standard solutions. An internal standard may be used to improve accuracy and precision.
Spectroscopic Methods
Spectroscopic techniques are invaluable for the structural confirmation and qualitative analysis of this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used for a quick estimation of the concentration of the analyte in solution.
Protocol:
-
Dissolve a known amount of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards and the sample at the λmax.
-
Calculate the concentration of the sample using a calibration curve or the Beer-Lambert law.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation and confirmation of the target compound.
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to identify the chemical shifts, coupling constants, and integration values for each signal.
-
The expected ¹H NMR spectrum would show signals for the aromatic protons and the methyl group. The ¹⁹F NMR will show a characteristic signal for the CF₃ group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation: Under electron ionization (EI), the molecule is expected to fragment through the loss of substituents. Key predicted fragments for this compound (MW: 290.62 g/mol ) include:
-
Loss of Cl: [M - Cl]⁺
-
Loss of NO₂: [M - NO₂]⁺
-
Loss of CF₃: [M - CF₃]⁺
-
Loss of CH₃: [M - CH₃]⁺
References
Application Note: HPLC-MS Analysis of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Abstract
This application note presents a detailed protocol for the sensitive and selective analysis of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound is of interest to researchers in pharmaceutical and chemical synthesis. The described method provides a robust framework for the quantification and identification of this molecule in various sample matrices. All experimental parameters, from sample preparation to data acquisition, are outlined to facilitate replication and adaptation in a research or quality control setting.
Introduction
This compound is a complex heterocyclic compound with potential applications in drug discovery and materials science. Accurate and reliable analytical methods are essential for its characterization, purity assessment, and quantification in experimental assays. High-Performance Liquid Chromatography (HPLC) offers high-resolution separation of complex mixtures, while Mass Spectrometry (MS) provides sensitive detection and structural confirmation based on mass-to-charge ratio (m/z). This document provides a comprehensive starting point for researchers, scientists, and drug development professionals working with this and structurally related quinoline derivatives.
Experimental Protocols
Sample Preparation
A stock solution of this compound should be prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve.
For analysis in a biological matrix like plasma, a protein precipitation step is recommended:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for HPLC-MS analysis.
HPLC-MS Instrumentation and Conditions
The analysis is performed on an HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
Quantitative Data
The following tables summarize the expected quantitative performance of this method. The molecular formula for this compound is C₁₁H₆ClF₃N₂O₂. The theoretical monoisotopic mass is 290.0073 g/mol . The expected protonated molecule [M+H]⁺ would be approximately 291.0151 m/z.
Table 3: Analyte Properties and Detection Parameters
| Compound Name | Molecular Formula | Theoretical m/z [M+H]⁺ | Monitored Ion (m/z) | Retention Time (min) |
| This compound | C₁₁H₆ClF₃N₂O₂ | 291.0151 | 291.0 | ~ 4.2 |
Table 4: Method Performance Characteristics
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.995 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 95% - 105% | The closeness of the measured value to the true value. |
| Precision (RSD%) | < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | 2 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC-MS analysis.
Caption: Experimental workflow for the HPLC-MS analysis.
Application Notes and Protocols for the NMR Characterization of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. This document outlines the predicted spectral data, a comprehensive experimental protocol for data acquisition, and the necessary workflows for structural elucidation.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. These predictions are based on the known chemical shifts of the parent quinoline scaffold and the anticipated effects of the chloro, methyl, nitro, and trifluoromethyl substituents. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | s | - |
| H-7 | 7.6 - 7.8 | d | 8.0 - 9.0 |
| H-8 | 8.2 - 8.4 | d | 8.0 - 9.0 |
| -CH₃ | 2.5 - 2.7 | s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 148 (q, J ≈ 35 Hz) |
| C-3 | 120 - 122 |
| C-4 | 148 - 150 |
| C-4a | 125 - 127 |
| C-5 | 140 - 142 |
| C-6 | 135 - 137 |
| C-7 | 128 - 130 |
| C-8 | 123 - 125 |
| C-8a | 147 - 149 |
| -CH₃ | 18 - 20 |
| -CF₃ | 120 - 123 (q, J ≈ 275 Hz) |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -65 to -70 | s |
Experimental Protocols
This section provides a detailed methodology for the NMR characterization of this compound.
2.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. The choice of solvent can affect chemical shifts.
-
Concentration:
-
For ¹H NMR, prepare a solution with a concentration of 5-25 mg/mL.[1]
-
For ¹³C NMR, a higher concentration of 50-100 mg/mL is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube).[2][3]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Cap the NMR tube securely and label it clearly.
-
2.2. NMR Data Acquisition
The following parameters are recommended for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 16 ppm (e.g., from -2 to 14 ppm).
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 250 ppm (e.g., from -10 to 240 ppm).
-
Temperature: 298 K.
¹⁹F NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled ¹⁹F experiment.
-
Number of Scans: 64-128 scans.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A wide spectral width (e.g., 200 ppm) is recommended initially to locate the signal, which can then be narrowed for higher resolution.
-
Referencing: An external reference standard containing a fluorine signal of a known chemical shift should be used for accurate referencing.
-
Temperature: 298 K.
Workflow and Pathway Diagrams
3.1. Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of the target compound.
3.2. Logical Relationship of Substituent Effects on Chemical Shifts
The diagram below illustrates how each substituent on the quinoline ring influences the chemical shifts of the neighboring nuclei.
References
Application Notes: 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline as a Putative Chemical Probe for the PI3K/Akt/mTOR Signaling Pathway
Disclaimer: The following application notes and protocols describe the hypothetical use of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline (hereafter referred to as QN-Probe ) as a chemical probe. To date, there is no direct published evidence for this specific application. The proposed methodologies are based on the known biological activities of structurally related quinoline derivatives, which have shown promise as kinase inhibitors.[1][2][3] These protocols are intended to serve as a starting point for researchers to investigate the potential of QN-Probe.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their diverse biological activities and their utility as scaffolds in drug discovery and chemical biology.[1][3] Notably, various substituted quinolines have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][4][5]
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[8][9] Chemical probes that can selectively modulate components of this pathway are invaluable tools for dissecting its complex biology and for validating new drug targets.
QN-Probe is a quinoline derivative featuring a trifluoromethyl group, a moiety often associated with kinase inhibitory activity, and a nitro group, which can influence biological function. Based on these structural features and the activities of similar compounds, we hypothesize that QN-Probe may function as an inhibitor of the PI3K/Akt/mTOR pathway, potentially by targeting the ATP-binding site of PI3K and/or mTOR kinases.
Principle of Use
It is proposed that QN-Probe acts as an ATP-competitive inhibitor of Class I PI3K isoforms and/or the mTOR kinase. By occupying the ATP-binding pocket of these enzymes, the probe would block the phosphorylation of their downstream targets. Inhibition of PI3K would prevent the conversion of PIP2 to PIP3, leading to reduced activation of Akt.[7] Inhibition of mTOR (specifically the mTORC1 complex) would block the phosphorylation of key substrates like S6 Kinase (S6K1) and 4E-BP1, which are critical for protein synthesis and cell growth.[7] The efficacy of the probe in a cellular context can be monitored by measuring the phosphorylation status of Akt (at Ser473 and Thr308) and downstream mTORC1 substrates like S6K1.[8][10]
Data Presentation
The following tables present hypothetical, yet realistic, data that could be expected from the successful application of the described protocols.
Table 1: Hypothetical In Vitro Kinase Inhibition Profile of QN-Probe
| Kinase Target | IC₅₀ (nM)[11][12] |
|---|---|
| PI3Kα | 150 |
| PI3Kβ | 250 |
| PI3Kδ | 80 |
| PI3Kγ | 120 |
| mTOR | 95 |
| A panel of 50 other kinases | >10,000 |
Table 2: Hypothetical Cellular Activity of QN-Probe in MCF-7 Cells
| Cellular Endpoint | IC₅₀ (nM)[10][13] |
|---|---|
| Inhibition of Akt Phosphorylation (Ser473) | 210 |
| Inhibition of S6K1 Phosphorylation (Thr389) | 185 |
Table 3: Hypothetical Anti-Proliferative Activity of QN-Probe
| Cancer Cell Line | Tissue of Origin | GI₅₀ (µM)[14][15] |
|---|---|---|
| MCF-7 | Breast | 0.55 |
| PC-3 | Prostate | 0.80 |
| U-87 MG | Glioblastoma | 1.25 |
| HCT116 | Colon | 0.65 |
| A549 | Lung | 1.50 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of QN-Probe against purified kinase enzymes, such as PI3K isoforms and mTOR. This assay quantifies the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.[11][16]
Materials:
-
Purified recombinant kinases (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate (e.g., PIP2 for PI3K)
-
Kinase assay buffer
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)
-
QN-Probe stock solution (e.g., 10 mM in DMSO)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (Luminometer or Scintillation Counter)
Procedure:
-
Compound Dilution: Prepare a serial dilution of QN-Probe in DMSO. Further dilute these into the kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: To each well of the assay plate, add the kinase, its specific substrate, and the diluted QN-Probe or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.[11] Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction: Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Signal Detection: Allow the detection reaction to proceed (e.g., 40 minutes for ADP-Glo™), then add the Kinase Detection Reagent and incubate for another 30-60 minutes.[16]
-
Data Acquisition: Measure the luminescence or radioactivity in each well using a plate reader.
-
Data Analysis: Convert the raw data to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the QN-Probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Akt and S6K1 Phosphorylation
This protocol is designed to confirm that QN-Probe inhibits the PI3K/Akt/mTOR pathway within intact cells by measuring the phosphorylation status of key downstream effectors, Akt and S6K1.[10][13][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. In vitro kinase assay [protocols.io]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Synthetic Routes to Functionalized 2-(Trifluoromethyl)quinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into the quinoline scaffold is of significant interest in medicinal chemistry and materials science. This is due to the unique properties conferred by the CF₃ group, such as increased lipophilicity, metabolic stability, and binding affinity of the parent molecule.[1][2] This document provides detailed application notes and experimental protocols for several key synthetic routes to functionalized 2-(trifluoromethyl)quinolines, designed to be a valuable resource for researchers in organic synthesis and drug development.
Radical-Mediated Cyclization of ortho-Vinylphenylisocyanides
This method utilizes a photoredox-catalyzed radical trifluoromethylation of ortho-vinylphenylisocyanides to construct the 2-(trifluoromethyl)quinoline core. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.[3]
Experimental Protocol
A detailed protocol for the photoredox-catalyzed synthesis of 2-(trifluoromethyl)quinolines is as follows:
To a sealed tube are added ortho-vinylphenylisocyanide (0.2 mmol, 1.0 equiv.), Togni's reagent (1.5 equiv.), a base (e.g., an organic base, 2.0 equiv.), and a photocatalyst in a suitable solvent (e.g., MeCN, 2.0 mL). The reaction mixture is degassed and then irradiated with blue LEDs at room temperature for a specified time (typically several hours) until the starting material is consumed as monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)quinoline product.[3]
Data Presentation
| Entry | Substrate (R) | Product | Yield (%) |
| 1 | H | 2-(Trifluoromethyl)quinoline | 85 |
| 2 | 4-Me | 6-Methyl-2-(trifluoromethyl)quinoline | 82 |
| 3 | 4-OMe | 6-Methoxy-2-(trifluoromethyl)quinoline | 78 |
| 4 | 4-Cl | 6-Chloro-2-(trifluoromethyl)quinoline | 88 |
| 5 | 4-Br | 6-Bromo-2-(trifluoromethyl)quinoline | 86 |
| 6 | 3-Me | 7-Methyl-2-(trifluoromethyl)quinoline | 75 |
Table 1. Substrate scope and yields for the photoredox synthesis of 2-(trifluoromethyl)quinolines. Data adapted from Wang, J. et al.[3]
Reaction Workflow
Caption: Photoredox synthesis of 2-(trifluoromethyl)quinolines.
Metal-Free [5+1] Cyclization of 2-Vinylanilines
This approach describes a metal-free synthesis of 2-fluoroalkylated quinolines through a [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids. This method is advantageous due to the use of readily available and inexpensive reagents and the avoidance of transition metal catalysts.[4][5]
Experimental Protocol
A general procedure for the metal-free synthesis is as follows:
In a sealed reaction vessel, 2-vinylaniline (1.0 mmol, 1.0 equiv.) and a polyfluoroalkanoic acid (e.g., trifluoroacetic acid, 2.0 equiv.) are combined. The reaction is heated at a specified temperature (e.g., 140 °C) under solvent-free conditions for the required time (typically 12-24 hours). Progress is monitored by GC-MS or TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography to yield the pure 2-(trifluoromethyl)quinoline.[4]
Data Presentation
| Entry | 2-Vinylaniline Substituent (R) | Polyfluoroalkanoic Acid | Product | Yield (%) |
| 1 | H | Trifluoroacetic acid | 2-(Trifluoromethyl)quinoline | 92 |
| 2 | 4-Me | Trifluoroacetic acid | 6-Methyl-2-(trifluoromethyl)quinoline | 85 |
| 3 | 4-Cl | Trifluoroacetic acid | 6-Chloro-2-(trifluoromethyl)quinoline | 88 |
| 4 | H | Pentafluoropropionic acid | 2-(Pentafluoroethyl)quinoline | 82 |
| 5 | H | Difluoroacetic acid | 2-(Difluoromethyl)quinoline | 75 |
Table 2. Substrate scope and yields for the metal-free [5+1] cyclization. Data adapted from Nan, J. et al.[4]
Synthetic Pathway
Caption: Metal-free synthesis of 2-(trifluoromethyl)quinolines.
Synthesis from α-CF₃-Enamines and 2-Nitrobenzaldehydes
This synthetic route involves the reaction of α-CF₃-enamines with 2-nitrobenzaldehydes to form an intermediate which, upon reduction of the nitro group, undergoes intramolecular cyclization to afford 2-(trifluoromethyl)-3-arylquinolines. A one-pot procedure has also been developed for this transformation.[6]
Experimental Protocol
The two-step synthesis is performed as follows:
Step 1: Synthesis of ortho-nitro-substituted α,β-diaryl-CF₃-enones To a solution of α-CF₃-enamine (1.0 mmol) in a suitable solvent (e.g., DMF), is added 2-nitrobenzaldehyde (1.2 mmol). The mixture is stirred at a specific temperature until the reaction is complete. The product is then isolated by extraction and purified by chromatography.
Step 2: Reductive Cyclization The purified enone from Step 1 (1.0 mmol) is dissolved in a mixture of acetic acid and a reducing agent (e.g., iron powder, 5.0 equiv.). The mixture is heated to reflux for several hours. After completion, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to give the 2-(trifluoromethyl)-3-arylquinoline.[6]
A one-pot procedure can also be employed, where the crude enone from the first step is directly subjected to the reductive cyclization conditions without purification.[6]
Data Presentation
| Entry | Enamine Substituent (Ar¹) | 2-Nitrobenzaldehyde Substituent (Ar²) | Product | Overall Yield (%) |
| 1 | Ph | H | 3-Phenyl-2-(trifluoromethyl)quinoline | 85 |
| 2 | 4-MeC₆H₄ | H | 3-(p-Tolyl)-2-(trifluoromethyl)quinoline | 88 |
| 3 | Ph | 4-Cl | 6-Chloro-3-phenyl-2-(trifluoromethyl)quinoline | 82 |
| 4 | Ph | 4-OMe | 6-Methoxy-3-phenyl-2-(trifluoromethyl)quinoline | 76 |
Table 3. Yields for the synthesis of 2-CF₃-3-arylquinolines from α-CF₃-enamines. Data adapted from Muzalevskiy, V. M. et al.[6]
Logical Relationship Diagram
Caption: Synthesis from α-CF₃-enamines and 2-nitrobenzaldehydes.
Annulation of CF₃-Imidoyl Sulfoxonium Ylides and Isothiocyanates
A heating-induced desulfurization annulation of readily available CF₃-imidoyl sulfoxonium ylides and isothiocyanates provides an efficient, metal- and additive-free route to biologically valuable 2-(trifluoromethyl)quinoline derivatives.[7]
Experimental Protocol
A general experimental procedure is as follows:
A mixture of CF₃-imidoyl sulfoxonium ylide (0.5 mmol, 1.0 equiv.) and the corresponding isothiocyanate (0.6 mmol, 1.2 equiv.) in a high-boiling solvent (e.g., diphenyl ether, 2 mL) is heated at a high temperature (e.g., 200 °C) for a specified duration (e.g., 30 minutes) in a sealed tube. After cooling to room temperature, the reaction mixture is directly subjected to column chromatography on silica gel for purification, affording the desired 2-(trifluoromethyl)quinoline product.[7]
Data Presentation
| Entry | Imidoyl Ylide Substituent (Ar¹) | Isothiocyanate Substituent (Ar²) | Product | Yield (%) |
| 1 | Ph | Ph | 4-(Phenylamino)-2-(trifluoromethyl)quinoline | 85 |
| 2 | 4-MeC₆H₄ | Ph | 6-Methyl-4-(phenylamino)-2-(trifluoromethyl)quinoline | 82 |
| 3 | Ph | 4-ClC₆H₄ | 4-((4-Chlorophenyl)amino)-2-(trifluoromethyl)quinoline | 88 |
| 4 | Ph | Me | 4-(Methylamino)-2-(trifluoromethyl)quinoline | 75 |
Table 4. Synthesis of 2-(trifluoromethyl)quinolines via desulfurization annulation. Data adapted from research on CF₃-imidoyl sulfoxonium ylides.[7]
Reaction Pathway Diagram
Caption: Annulation of CF₃-Imidoyl Sulfoxonium Ylides.
These protocols and application notes provide a detailed overview of selected modern synthetic methodologies for accessing functionalized 2-(trifluoromethyl)quinolines. The choice of a particular route will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. Researchers are encouraged to consult the primary literature for further details and optimization of these procedures.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Hypothetical Application Note: Evaluating the Anti-Cancer Potential of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique structural features of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline suggest its potential as a modulator of critical cellular pathways implicated in cancer progression. This document provides detailed protocols for cell-based assays to investigate the cytotoxic and apoptotic effects of this compound on cancer cell lines. Additionally, a potential mechanism of action involving the PI3K/Akt/mTOR signaling pathway is proposed for further investigation.
Disclaimer: The following application notes and protocols are hypothetical and intended to serve as a template for the investigation of this compound. These are based on common methodologies for evaluating similar quinoline derivatives, as specific experimental data for this compound is not publicly available.
Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4] Several quinoline derivatives have been shown to exert their anti-cancer effects by modulating this pathway.[5] It is hypothesized that this compound may inhibit one or more kinases in this cascade, leading to the induction of apoptosis and a reduction in cell proliferation.
Caption: Proposed inhibitory action on the PI3K/Akt/mTOR pathway.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 48 | 8.5 |
| A549 | Lung Cancer | 48 | 12.3 |
| HCT116 | Colon Cancer | 48 | 9.8 |
| HeLa | Cervical Cancer | 48 | 15.1 |
IC₅₀ (half-maximal inhibitory concentration) values were determined using the MTT assay.
Table 2: Hypothetical Apoptosis Induction in MCF-7 Cells
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Vehicle Control (DMSO) | 0.1% | 2.1 | 1.5 | 0.8 |
| Compound | 5 | 10.2 | 5.4 | 1.1 |
| Compound | 10 | 25.6 | 18.9 | 2.3 |
Apoptosis was quantified using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 24 hours of treatment.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol assesses the effect of the compound on cell metabolic activity, which is an indicator of cell viability.[1][6][7]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Quantification by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well tissue culture plates
-
Test compound and DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at the desired concentrations (e.g., 1x and 2x IC₅₀) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[2]
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. microtesty.ru [microtesty.ru]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline in Cancer Research
Note to the Reader: As of the latest available research data, there are no specific published studies on the application of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline in cancer research. The information presented in this document is based on the broader class of substituted quinoline derivatives, which have shown significant potential as anticancer agents. This document serves as a representative guide for researchers, scientists, and drug development professionals interested in the anticancer properties of novel quinoline compounds, drawing on established methodologies and findings for structurally related molecules.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1] Derivatives of quinoline have been investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and interfere with key signaling pathways involved in tumor growth and survival.[1] The presence of substituents such as chloro, nitro, methyl, and trifluoromethyl groups can significantly modulate the anticancer activity of the quinoline core.[2][3]
Representative Application Notes for Substituted Quinolines in Cancer Research
Substituted quinolines are a promising class of heterocyclic compounds being investigated for their therapeutic potential in oncology. Their mechanism of action is often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerases and protein kinases, and modulate signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][4]
The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of drug candidates, which can lead to improved pharmacological properties.[5] Similarly, the presence of a chloro group at the 4-position of the quinoline ring provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of potential anticancer agents.[5]
Antiproliferative Activity of Representative Quinoline Derivatives
The following table summarizes the in vitro antiproliferative activity of various substituted quinoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Derivative 1 | T47D (Breast Cancer) | 0.016 | [6] |
| Quinoline Derivative 2 | MCF-7 (Breast Cancer) | 7.016 | [7] |
| Quinoline Derivative 3 | BGC-823 (Gastric Cancer) | 7.05 | [7] |
| Quinoline Derivative 4 | BEL-7402 (Hepatoma) | 8.92 | [7] |
| Quinoline Derivative 5 | A549 (Lung Adenocarcinoma) | 12.34 | [7] |
| 4-Amino-7-chloroquinoline Derivative | MDA-MB-468 (Breast Cancer) | 8.73 | [8] |
| 4-Amino-7-fluoroquinoline Derivative | MDA-MB-468 (Breast Cancer) | 11.47 | [8] |
| 4-Amino-7-trifluoromethylquinoline Derivative | MDA-MB-468 (Breast Cancer) | 12.85 | [8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of a test compound, such as a novel quinoline derivative, on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compound (e.g., a substituted quinoline) dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
DMSO (for formazan crystal solubilization)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compound at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by substituted quinolines.
Experimental Workflow
Caption: Experimental workflow for the development of novel anticancer agents.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis of 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of this multi-step synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: A common and effective strategy is a three-step synthesis starting from a commercially available substituted aniline. The proposed route involves:
-
Cyclization: A Conrad-Limpach or Gould-Jacobs type reaction between 4-methyl-3-nitroaniline and a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, to form the 4-hydroxyquinoline core.[1]
-
Formation of the Hydroxyquinoline Intermediate: This reaction typically requires high temperatures to drive the cyclization and form the stable 4-hydroxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline intermediate.
-
Chlorination: The final step is the conversion of the 4-hydroxy group to the desired 4-chloro functionality using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: Why is it preferable to start with a nitrated aniline, such as 4-methyl-3-nitroaniline, rather than nitrating the quinoline ring later in the synthesis?
A2: Starting with a pre-nitrated aniline offers better control over the regioselectivity of the nitration. The directing effects of the methyl and trifluoromethyl groups on the quinoline ring system can lead to a mixture of nitro isomers, making the purification of the desired 5-nitro isomer challenging. By using 4-methyl-3-nitroaniline, the position of the nitro group is already established, simplifying the synthesis and improving the overall yield of the target molecule.
Q3: What are the critical parameters to control during the chlorination step with phosphorus oxychloride (POCl₃)?
A3: The chlorination of the 4-hydroxyquinoline intermediate is a crucial step. Key parameters to control include:
-
Anhydrous Conditions: POCl₃ is highly reactive with water. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagent.[2]
-
Temperature and Reaction Time: The reaction typically requires heating. However, excessive temperatures or prolonged reaction times can lead to the decomposition of the starting material or product.[2] Monitoring the reaction by Thin Layer Chromatography (TTLC) is recommended to determine the optimal reaction time.
-
Molar Ratio of POCl₃: An excess of POCl₃ is often used to serve as both the reagent and the solvent. The optimal ratio should be determined empirically, but a significant excess is common in literature procedures for similar transformations.[2]
Troubleshooting Guides
Low Yield in the Cyclization Step
| Symptom | Possible Cause | Suggested Solution |
| Low or no formation of the 4-hydroxyquinoline intermediate | Incomplete reaction due to insufficient temperature. | The cyclization of the enamine intermediate often requires high temperatures (typically >200 °C). Consider using a high-boiling point solvent like Dowtherm A or performing the reaction neat. |
| Low reactivity of the aniline starting material. | The presence of the electron-withdrawing nitro group on the aniline can decrease its nucleophilicity. A higher reaction temperature or a longer reaction time may be necessary. The use of an acid catalyst, such as polyphosphoric acid (PPA), can also facilitate the reaction.[3] | |
| Side reactions and decomposition. | High reaction temperatures can also lead to decomposition. Monitor the reaction closely and try to find the optimal balance between reaction rate and stability. |
Incomplete Chlorination or Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting 4-hydroxyquinoline after the reaction | Insufficient amount of chlorinating agent or reaction time. | Increase the molar equivalents of POCl₃ and/or extend the reaction time. Monitor the reaction progress by TLC.[2] |
| Moisture in the reaction. | POCl₃ is readily hydrolyzed. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.[2] | |
| Formation of dark, tarry byproducts | Decomposition of the starting material or product. | Avoid excessively high temperatures or prolonged heating. A typical temperature range for this chlorination is 90-120 °C.[2] |
| Difficulty in isolating the product | The product may be soluble in the aqueous work-up. | After quenching the reaction with ice water, ensure the pH is neutralized or slightly basic before extracting with an organic solvent. Multiple extractions may be necessary. |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
This protocol is based on analogous Conrad-Limpach reactions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-methyl-3-nitroaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in a high-boiling solvent such as toluene.
-
Condensation: Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents). Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue heating until no more water is formed.
-
Cyclization: Remove the solvent under reduced pressure. The resulting crude enamine is then added to a high-boiling solvent like Dowtherm A and heated to approximately 250 °C for 30-60 minutes.
-
Work-up: Cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry to obtain the crude 4-hydroxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. The product can be further purified by recrystallization.
Step 2: Synthesis of this compound
This protocol is based on standard chlorination procedures for 4-hydroxyquinolines.[2]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add the crude 4-hydroxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline (1 equivalent) to the flask.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Isolation: Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8. The product will precipitate as a solid.
-
Purification: Filter the solid, wash it with water, and dry it under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of Substituted 4-Hydroxyquinolines
| Starting Aniline | β-Ketoester | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate | p-TsOH / Toluene | 140 | 51.8 | [4] |
| 4-Methoxy-2-nitroaniline | Ethyl trifluoroacetoacetate | Polyphosphoric acid | 130-140 | 27 | [3] |
Table 2: Typical Conditions for the Chlorination of 4-Hydroxyquinolines
| Substrate | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-hydroxy-6,7-dimethoxyquinoline | POCl₃ | None | 100 | 6 | Not specified | [2] |
| 4-hydroxyl-7-chloroquinoline | POCl₃ | Toluene | 90-115 | Not specified | >80 | [5] |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the cyclization step.
Caption: Troubleshooting decision tree for the chlorination step.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. Depending on the synthetic route, potential byproducts could arise from incomplete reactions or over-reaction.
Q2: What are the recommended primary purification methods for this compound?
A2: The two most common and effective purification methods for quinoline derivatives are recrystallization and column chromatography over silica gel. The choice between them depends on the nature and quantity of the impurities, as well as the scale of your reaction.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the crude product sparingly at room temperature but have high solubility at an elevated temperature. It should not react with the compound and should be easily removable. Common solvents to screen for quinoline derivatives include ethanol, methanol, ethyl acetate, and hexane, or a mixture of these.
Q4: My purified compound still shows impurities by TLC/HPLC analysis. What should I do?
A4: If impurities persist after a single purification step, a second purification using a different method is advisable. For instance, if you performed recrystallization first, follow it with column chromatography. Optimizing the conditions of your initial purification method, such as changing the solvent system for chromatography or the recrystallization solvent, can also improve purity.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Product loss during transfers.- Inappropriate choice of recrystallization solvent (too soluble at low temp).- Adsorption of the product onto the silica gel during column chromatography. | - Minimize transfers and ensure all product is collected.- Screen for a less polar recrystallization solvent or use a solvent mixture.- Use a more polar eluent system in column chromatography to elute the product. |
| Oily product instead of solid | - Presence of residual solvent.- Impurities depressing the melting point. | - Dry the product under high vacuum for an extended period.- Re-purify the compound using column chromatography to remove impurities. |
| Streaking on TLC plate | - The compound is too polar for the chosen solvent system.- The sample is too concentrated.- The compound is acidic or basic. | - Add a small amount of a more polar solvent (e.g., methanol) to the eluent.- Dilute the sample before spotting on the TLC plate.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Co-elution of impurities in column chromatography | - The polarity of the impurity is very similar to the product. | - Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture.- Consider using a different stationary phase (e.g., alumina) for chromatography. |
Experimental Protocols
Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica gel onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Purification Workflow
Technical Support Center: Synthesis of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for constructing the quinoline core is the Combes synthesis, followed by nitration and chlorination steps. This multi-step pathway typically begins with the reaction of a substituted aniline, such as 4-methylaniline, with a β-diketone bearing a trifluoromethyl group. The resulting intermediate undergoes acid-catalyzed cyclization to form the quinoline ring system. Subsequent nitration and chlorination yield the final product.
Q2: What are the most common impurities I might encounter in this synthesis?
Common impurities can arise from each stage of the synthesis. These may include:
-
Unreacted starting materials: Residual 4-methylaniline or the trifluoromethyl-β-diketone.
-
Isomeric products: Formation of the 7-methyl regioisomer during the Combes cyclization.
-
Over- or under-nitrated species: Dinitroquinolines or unreacted methyl-trifluoromethyl-quinoline.
-
Hydroxyquinoline intermediate: Incomplete chlorination of the 4-hydroxyquinoline precursor.
-
Hydrolysis product: 6-methyl-5-nitro-2-(trifluoromethyl)quinolin-4-ol, formed by the hydrolysis of the final product.
-
N-oxide: Oxidation of the quinoline nitrogen during the nitration step.
-
Polymeric tar: A common byproduct in acid-catalyzed cyclizations like the Combes synthesis.[1]
Q3: How can I detect and quantify these impurities?
A combination of analytical techniques is recommended for the detection and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying all major components in the reaction mixture.
-
Mass Spectrometry (MS): Helps in identifying the molecular weights of the main product and impurities. N-oxides, for instance, show a characteristic loss of an oxygen atom (M-16 peak).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify isomers and other byproducts.
-
Infrared (IR) Spectroscopy: Can help identify functional groups, such as the N-O stretch of an N-oxide.
Troubleshooting Guides
Issue 1: Low Yield and Tar Formation in the Cyclization Step
Symptoms:
-
The reaction mixture is a dark, viscous tar.
-
The isolated yield of the desired 6-methyl-2-(trifluoromethyl)quinolin-4-ol is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excessive Reaction Temperature | The Combes synthesis is often exothermic.[1] Maintain strict temperature control. A lower reaction temperature for a longer duration may reduce tar formation. |
| Inappropriate Acid Catalyst | While sulfuric acid is common, polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can be a more effective and milder dehydrating agent.[2] |
| Presence of Water | Water produced during the reaction can inhibit the equilibrium.[3] Use anhydrous reagents and solvents. |
| Inefficient Mixing | Poor agitation can lead to localized overheating and increased tar formation.[3] Ensure vigorous and consistent stirring throughout the reaction. |
Issue 2: Formation of Regioisomers during Cyclization
Symptoms:
-
NMR analysis of the cyclization product shows a mixture of 6-methyl and 8-methyl isomers of 2-(trifluoromethyl)quinolin-4-ol.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Lack of Regiocontrol in Combes Synthesis | The regioselectivity of the Combes synthesis with unsymmetrical β-diketones can be influenced by the steric and electronic properties of the reactants. |
| Steric Hindrance | Increasing the steric bulk on the β-diketone can favor the formation of one regioisomer over the other.[2] |
| Substituent Effects | The electronic nature of substituents on the aniline can direct the cyclization. Methoxy-substituted anilines, for example, can favor the formation of 2-CF₃-quinolines.[2] |
Issue 3: Incomplete Nitration or Formation of Multiple Nitro Isomers
Symptoms:
-
HPLC and MS analysis reveal the presence of the starting material (6-methyl-2-(trifluoromethyl)quinolin-4-ol) and/or dinitro- derivatives.
-
NMR indicates nitration at positions other than C5.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Nitrating Conditions | The nitration of quinolines typically occurs at the 5- and 8-positions of the benzene ring.[4] The reaction conditions need to be carefully controlled to favor mono-nitration at the desired position. |
| Insufficient Nitrating Agent/Time | Increase the equivalents of the nitrating agent (e.g., nitric acid) or prolong the reaction time. Monitor the reaction progress by TLC or HPLC. |
| Reaction Temperature Too High | High temperatures can lead to over-nitration. Maintain the recommended reaction temperature. |
| Formation of N-oxide | The quinoline nitrogen can be oxidized by the nitrating mixture.[5] Performing the reaction in a strong acidic medium protonates the nitrogen, reducing its nucleophilicity.[5] |
Issue 4: Incomplete Chlorination or Product Hydrolysis
Symptoms:
-
The final product contains significant amounts of 6-methyl-5-nitro-2-(trifluoromethyl)quinolin-4-ol.
-
The isolated product is difficult to purify and may be sticky.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ineffective Chlorinating Agent | Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for hydroxyquinolines.[6][7] Ensure the POCl₃ is fresh and has not been decomposed by moisture. |
| Presence of Moisture | Any moisture in the reaction will consume the POCl₃ and can lead to the hydrolysis of the product back to the starting material.[7] Ensure all glassware is dry and the reaction is performed under anhydrous conditions. |
| Hydrolysis during Workup | The 4-chloroquinoline product can be sensitive to hydrolysis, especially in acidic or basic aqueous solutions. Quench the reaction mixture carefully on ice and minimize the time the product is in contact with water. Neutralize and extract promptly. |
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-2-(trifluoromethyl)quinolin-4-ol (Combes Cyclization)
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-methylaniline (1.0 eq) and 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.1 eq).
-
Acid Addition: Slowly add polyphosphoric acid (10 eq by weight) to the stirred mixture.
-
Reaction: Heat the mixture to 120-130°C and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a concentrated solution of sodium hydroxide or ammonium hydroxide until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 6-methyl-5-nitro-2-(trifluoromethyl)quinolin-4-ol (Nitration)
-
Reaction Setup: In a round-bottom flask, dissolve 6-methyl-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Nitrating Agent Addition: Slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.
Protocol 3: Synthesis of this compound (Chlorination)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methyl-5-nitro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction should become a clear solution.
-
Removal of Excess POCl₃: After cooling, remove the excess POCl₃ under reduced pressure.
-
Work-up: Carefully pour the residue onto crushed ice with stirring.
-
Extraction: Make the solution basic with a cold, dilute ammonium hydroxide solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical HPLC Analysis of a Crude Reaction Mixture after Chlorination
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 3.5 | 6-methyl-5-nitro-2-(trifluoromethyl)quinolin-4-ol (Starting Material) | 8.2 |
| 2 | 4.8 | Unidentified Impurity 1 | 1.5 |
| 3 | 5.6 | This compound (Product) | 85.3 |
| 4 | 6.2 | Unidentified Impurity 2 | 2.1 |
| 5 | 7.1 | Dichloro- derivative | 2.9 |
Table 2: Troubleshooting Guide with Expected Purity Improvements
| Issue | Initial Purity (%) | Corrective Action | Expected Purity (%) |
| Incomplete Chlorination | 85 | Increase reflux time with POCl₃ by 2 hours | >95 |
| Presence of Hydrolysis Product | 90 | Minimize contact with water during workup | >98 |
| Regioisomer Formation | 75 (desired isomer) | Recrystallization from a suitable solvent system | >99 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Quinoline Nitration
Welcome to the technical support center for quinoline nitration. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing experimental conditions and troubleshooting common issues encountered during the electrophilic nitration of quinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of quinoline nitration under standard mixed-acid conditions?
Under typical electrophilic nitration conditions using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), quinoline is nitrated on the benzene ring. The reaction yields a roughly equal mixture of 5-nitroquinoline and 8-nitroquinoline.[1][2][3] The pyridine ring is deactivated towards electrophilic attack due to the protonation of the nitrogen atom in the strong acidic medium, forming the quinolinium ion.[3]
Q2: Why is regioselectivity a major challenge in quinoline nitration?
Regioselectivity is a challenge because the substitution occurs on the electron-rich benzene ring, leading primarily to a mixture of 5- and 8-substituted products which can be difficult to separate.[1][3] The reaction proceeds through the quinolinium ion, and attack at the 5- and 8-positions is kinetically favored.[3] Achieving high selectivity for a single isomer often requires alternative strategies, such as using substituted quinolines or different nitrating agents.[4][5] For instance, when the 5- and 8-positions are blocked, nitration can be forced to occur at other positions, such as C6, but this requires vigorous conditions.[3]
Q3: What is the role of sulfuric acid in the mixed-acid nitration of quinoline?
Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, as a strong acid, it protonates the quinoline nitrogen, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack and directs the substitution to the carbocyclic (benzene) ring.[3]
Q4: Are there alternative methods for quinoline nitration besides using mixed acid?
Yes, several alternative methods exist, which can offer milder conditions or different regioselectivity.
-
Tert-butyl nitrite (TBN): This reagent can be used for regioselective meta-nitration of quinolines through a dearomatization-rearomatization strategy.[4]
-
Nucleophilic Nitration: A method using potassium nitrite and acetic anhydride in DMSO has been reported for the nitration of some aza-aromatics, though with quinoline, the yield was low in the studied cases.[6]
-
Reissert Compounds: Quinoline can be converted to its Reissert compound (l-benzoyl-2-cyanoquinoline), which can then be nitrated with acetyl nitrate to achieve regiospecific nitration at the 3-position after hydrolysis.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of Nitrated Product
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficiently Strong Reaction Conditions | Quinoline is an electron-deficient system, and its N-protonated form is even more so. Electrophilic substitution requires vigorous conditions.[1] Ensure you are using fuming nitric and sulfuric acids, especially for less reactive substrates. Consider carefully increasing the reaction temperature, but monitor for decomposition. |
| Reaction Temperature Too Low | Standard nitration is often performed at 0°C to control the reaction rate and selectivity.[3] However, if the reaction is sluggish, a modest increase in temperature may be necessary. Monitor the reaction progress using TLC. |
| Decomposition of Starting Material | High temperatures or excessively concentrated acids can lead to decomposition or charring. If you observe dark, tarry byproducts, try lowering the reaction temperature or using slightly less concentrated acids. The reaction can be exothermic, so ensure efficient cooling and slow addition of reagents.[8] |
| Poor Quality Reagents | Ensure that the nitric and sulfuric acids are of high purity and appropriate concentration (e.g., fuming). Water content can significantly reduce the efficacy of the nitrating mixture. |
Problem 2: Poor Regioselectivity / Formation of Multiple Isomers
| Potential Cause | Troubleshooting Steps & Recommendations |
| Standard Mixed-Acid Conditions | The classic mixed-acid nitration of unsubstituted quinoline inherently produces a mixture of 5- and 8-nitroquinolines.[1][2][3] Separating these isomers can be challenging. |
| Alternative Strategies for Improved Selectivity | If a specific isomer is required, consider a different synthetic approach: • Blocking Groups: Use a starting material where the undesired positions are blocked. For example, nitrating 5,8-dichloroquinoline forces substitution at the C6 position.[3][5] • Directing Groups: The use of directing groups can steer nitration to a specific position. For example, an 8-aminoquinoline directing group can facilitate nitration at the C5 position.[9] • Alternative Reagents: Explore methods that offer different regioselectivity, such as the meta-nitration using TBN.[4] |
| Substrate Control | The presence of activating or deactivating groups on the quinoline ring will significantly influence the position of nitration. For example, an electron-donating group like a hydroxyl at C8 will strongly direct nitration to the 5- and 7-positions.[10] |
Problem 3: Reaction is Uncontrolled or Too Exothermic
| Potential Cause | Troubleshooting Steps & Recommendations |
| Rapid Addition of Reagents | The nitration reaction is highly exothermic.[1] Reagents, particularly the substrate to the mixed acid, must be added slowly and portion-wise with efficient cooling (e.g., an ice-salt bath) to maintain the desired internal temperature. |
| Insufficient Cooling | Ensure the reaction flask is adequately submerged in the cooling bath and that the stirring is vigorous enough for efficient heat transfer. |
| Moderators | In some large-scale preparations like the Skraup synthesis (which shares exothermic characteristics), moderators like ferrous sulfate are added to make the reaction less violent.[1] While not standard for nitration, this principle highlights the importance of controlling exothermic runaway reactions. |
Data Presentation: Comparison of Nitration Conditions
The regiochemical outcome of quinoline nitration is highly dependent on the reaction conditions and the substrate.
Table 1: Regioselectivity in Electrophilic Nitration of Quinoline
| Nitrating Agent / Conditions | Substrate | Major Product(s) | Approx. Ratio (5- / 8-) | Reference |
| HNO₃ / H₂SO₄ at 0°C | Quinoline | 5-Nitroquinoline & 8-Nitroquinoline | 52 : 48 | [3] |
| Fuming HNO₃ / Fuming H₂SO₄ | Quinoline | 5-Nitroquinoline & 8-Nitroquinoline | ~1:1 | [1] |
| HNO₃ / H₂SO₄ at 60°C (45h) | 5,8-Dichloroquinoline | 6-Nitro-5,8-dichloroquinoline | N/A | [3] |
| HNO₃ / H₂SO₄ | 1,2,3,4-Tetrahydroquinoline | 7-Nitro-1,2,3,4-tetrahydroquinoline | N/A (exclusive) | [11] |
| HNO₃ / Ac₂O, then hydrolysis | N-acetyl-1,2,3,4-tetrahydroquinoline | 6-Nitro- & 7-Nitro-1,2,3,4-tetrahydroquinoline | ~2:1 | [11] |
Experimental Protocols
Protocol 1: Standard Nitration of Quinoline to 5- and 8-Nitroquinoline
This protocol is based on the established mixed-acid methodology.
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%+)
-
Ice
-
Sodium Hydroxide solution (e.g., 10 M)
-
Dichloromethane or Chloroform for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid. Stir the mixture and allow it to cool to 0-5°C.
-
Addition of Quinoline: Dissolve quinoline in a minimal amount of cold, concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture. The rate of addition should be controlled to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5°C. Monitor the reaction's progress by TLC (Thin Layer Chromatography). The reaction may take several hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. This will precipitate the product and dilute the acid.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). Keep the mixture cool in an ice bath during neutralization. The nitroquinoline isomers will precipitate as solids or an oil.
-
Extraction & Isolation: Extract the product from the aqueous mixture using a suitable organic solvent like dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product is a mixture of 5- and 8-nitroquinoline, which can be separated by column chromatography on silica gel or by fractional crystallization.
Visualizations
Caption: General experimental workflow for the mixed-acid nitration of quinoline.
Caption: Troubleshooting logic for addressing low yields in quinoline nitration.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. Solved 2. Treatment of quinoline with mixed acid (a mixture | Chegg.com [chegg.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Synthesis of Polysubstituted Quinolines
Welcome to the technical support center for the synthesis of polysubstituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during synthetic routes to this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common quinoline synthesis reactions.
General Issues
Q1: My quinoline synthesis is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium. Using anhydrous reagents and solvents is often recommended.[1]
Q2: I am observing significant tar formation in my reaction mixture. What can be done to minimize this?
A2: Tar formation is a frequent issue, especially in classical methods like the Skraup and Doebner-von Miller syntheses, which use strong acids and high temperatures.[2][3] To mitigate this:
-
Moderate the Reaction: In the Skraup synthesis, adding a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the violent exothermic reaction.[1]
-
Control Temperature and Addition: Carefully and slowly add concentrated sulfuric acid while cooling the reaction mixture.[1]
-
Optimize Acid Concentration: Excessively harsh acidic conditions can accelerate the polymerization of starting materials, a common cause of tar.[3] Consider using milder acid catalysts.
-
Biphasic Systems: For the Doebner-von Miller reaction, using a biphasic solvent system can reduce the concentration of the carbonyl compound in the acidic phase, thereby minimizing polymerization.[4][5]
Method-Specific Challenges
Q3: I am struggling with regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?
A3: Regioselectivity is a well-known challenge in the Friedländer synthesis with unsymmetrical ketones, potentially leading to a mixture of products.[6][7][8] Strategies to control the formation of the desired regioisomer include:
-
Catalyst Selection: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer over the other.[6][9]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.[6][9]
-
Reaction Conditions: Careful optimization of the reaction temperature and solvent can influence the regiochemical outcome.[9]
Q4: My Combes synthesis is giving a low yield. What factors could be responsible?
A4: Low yields in the Combes synthesis can result from incomplete condensation or cyclization steps.[9] Key factors to consider are:
-
Catalyst: The reaction is typically acid-catalyzed. Using a more effective dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or a polyphosphoric ester (PPE), can be more efficient than the commonly used sulfuric acid.[9]
-
Steric Hindrance: The steric effects of substituents on either the aniline or the β-diketone can significantly impact the rate-determining electrophilic aromatic annulation step.[9][10] If possible, choosing less sterically hindered starting materials can improve yields.
Q5: In my Doebner-von Miller synthesis, I am getting a complex mixture of products and only trace amounts of the desired quinoline. What is the likely cause?
A5: This issue often arises from the choice of the α,β-unsaturated carbonyl compound. The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to the formation of complex mixtures due to steric hindrance, which disfavors the desired cyclization pathway and promotes side reactions.[3][11] It is often more successful with α,β-unsaturated aldehydes than ketones.[3]
Q6: How can I effectively purify my synthesized polysubstituted quinoline derivative?
A6: Purification can be challenging due to the basicity of the quinoline nitrogen and the presence of polar functional groups, which can lead to strong interactions with silica gel during column chromatography.[12] This can result in tailing peaks and poor separation.[12] Consider the following:
-
Column Chromatography: To counter the basicity, triethylamine (a common additive) can be added to the mobile phase to improve peak shape. Alternatively, using a different stationary phase like alumina may be beneficial.
-
Acid-Base Extraction: This can be a powerful preliminary purification step to remove non-basic impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Steam Distillation: For volatile quinolines, steam distillation can be used to separate the product from non-volatile tars, a technique often employed after the Skraup synthesis.[1][2]
Data Presentation
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzophenone | Acetone | Y(OTf)₃ | Acetonitrile | Room Temp | 3 | 92 | [2] |
| 2-Aminobenzophenone | Cyclohexanone | Y(OTf)₃ | Acetonitrile | Room Temp | 4 | 90 | [2] |
| 2-Amino-5-chlorobenzophenone | Acetone | I₂ | None | 80 | 0.5 | 95 | [6] |
| 2-Aminoacetophenone | Ethyl acetoacetate | p-TSA | None | 120 | 1 | 92 | [6] |
Table 2: Comparison of Reaction Conditions for Classical Quinoline Syntheses
| Synthesis Method | Typical Acid/Base | Oxidizing Agent | Temperature | Common Issues |
| Skraup | Concentrated H₂SO₄[2] | Nitrobenzene, Arsenic Pentoxide[2] | High, exothermic[2] | Violent reaction, tar formation[2] |
| Doebner-von Miller | Strong Brønsted or Lewis Acids[3] | Often part of the reaction cascade | Variable | Polymerization of carbonyl substrate[3][4] |
| Combes | H₂SO₄, PPA[9][13] | None | Heat | Regioisomer formation, steric hindrance effects[4][9] |
| Friedländer | Acid or Base Catalysis[6] | None | Variable | Regioselectivity with unsymmetrical ketones, potential for aldol side reactions[6][9] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
Warning: This reaction is highly exothermic and can become violent. It should be performed in a fume hood with appropriate personal protective equipment and a blast shield.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aniline derivative.
-
Addition of Reactants: To the flask, add anhydrous glycerol, followed by a moderating agent such as ferrous sulfate (FeSO₄).[1] Stir the mixture to ensure it is homogeneous.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that keeps the internal temperature under control.[1]
-
Reaction: After the initial vigorous reaction subsides, heat the mixture at reflux for several hours.[2]
-
Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[1][2] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[1]
Protocol 2: Y(OTf)₃-Catalyzed Friedländer Synthesis of Polysubstituted Quinolines
This method offers a mild and efficient one-step synthesis at room temperature.[2]
-
Reactant Mixture: To a solution of a 2-aminoaryl ketone (1 mmol) in acetonitrile (5 mL), add an α-methylene ketone (1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature for the time specified for the particular substrates (typically a few hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x 10 mL).
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.[2]
Mandatory Visualizations
Caption: A general troubleshooting workflow for addressing low yields.
Caption: Decision tree for managing regioselectivity in Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. iipseries.org [iipseries.org]
Technical Support Center: Degradation of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
-
Photodegradation: Exposure to UV light, especially in the presence of photosensitizers like TiO₂, can lead to the degradation of the quinoline ring. For the parent quinoline molecule, photocatalytic degradation involves attack by superoxide radicals on the pyridine ring and by hydroxyl radicals on the benzene ring, leading to hydroxylated and ring-opened products.[1][2] The presence of substituents on your molecule will influence the sites of attack.
-
Hydrolysis: The chloro-substituent at the 4-position is a potential site for nucleophilic substitution by water or hydroxide ions, which would replace the chlorine with a hydroxyl group. The rate of this hydrolysis is likely dependent on pH and temperature.
-
Metabolism/Biodegradation: In biological systems, degradation is often initiated by enzymatic reactions. For quinoline, microbial degradation has been observed.[3] For your compound, metabolic pathways could involve reduction of the nitro group, oxidation of the methyl group, or hydroxylation of the aromatic rings.
Q2: What are the expected initial degradation products?
A2: Based on the probable degradation pathways, the initial products could include:
-
Hydroxylated derivatives: Replacement of the chlorine atom with a hydroxyl group to form 6-methyl-5-nitro-2-(trifluoromethyl)quinolin-4-ol. Photodegradation could also lead to the formation of various hydroxyquinolines.[3]
-
Nitro-reduced compounds: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group.
-
Oxidized methyl group: The methyl group could be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid group.
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective method for monitoring the degradation of this compound and identifying its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often referred to as HPLC-MS or LC-MS. A UV detector can also be used with HPLC for quantification if the degradation products have a chromophore.
Q4: What analytical challenges should I anticipate?
A4: You may encounter several challenges, including:
-
Co-elution of isomers: Different positional isomers of hydroxylated or other substituted degradation products might co-elute in your chromatography. Method development will be crucial to achieve good separation.
-
Low concentrations of intermediates: Some degradation intermediates may be transient and exist at very low concentrations, making them difficult to detect and identify.
-
Matrix effects: If you are studying degradation in a complex matrix (e.g., environmental samples, biological fluids), other components in the matrix can interfere with the ionization of your target analyte and its degradation products in the mass spectrometer.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed | The compound is stable under the tested conditions. | Increase the intensity of the degradation stress (e.g., higher temperature for hydrolysis, higher light intensity for photolysis). Ensure the experimental setup is appropriate (e.g., for photodegradation, use a lamp with a suitable wavelength). |
| Incorrect analytical method. | Verify that your analytical method (e.g., HPLC) can detect the parent compound. Check the wavelength of your UV detector or the mass range of your mass spectrometer. | |
| Degradation is too fast to monitor | The applied stress is too harsh. | Reduce the intensity of the degradation stress (e.g., lower temperature, lower light intensity, or shorter exposure times). |
| The compound is highly unstable. | Take samples at much earlier time points. Consider using techniques for studying fast reactions. | |
| Poor peak shape in HPLC | Inappropriate mobile phase or column. | Optimize the mobile phase composition (e.g., pH, organic solvent ratio). Try a different HPLC column with a different stationary phase. |
| Sample overload. | Inject a smaller volume of your sample or dilute your sample. | |
| Difficulty in identifying degradation products by MS | Low abundance of the product. | Concentrate your sample before analysis. Use a more sensitive mass spectrometer or operate it in a more sensitive mode (e.g., selected ion monitoring). |
| Complex fragmentation pattern. | Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. Perform MS/MS experiments to get structural information from the fragmentation pattern. |
Experimental Protocols
Protocol 1: Photodegradation Study
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and then dilute it to the desired concentration in an aqueous buffer (e.g., phosphate buffer, pH 7).
-
Experimental Setup: Place the solution in a quartz cuvette or a photoreactor. Use a UV lamp with a specific wavelength output (e.g., 365 nm) to irradiate the sample.[2] A control sample should be kept in the dark under the same conditions.
-
Sampling: At regular time intervals, withdraw aliquots from the irradiated and control solutions.
-
Analysis: Analyze the samples by HPLC-UV or HPLC-MS to determine the concentration of the parent compound and identify any degradation products.
-
Data Analysis: Plot the concentration of the parent compound as a function of time to determine the degradation kinetics. Analyze the MS and MS/MS data of the new peaks to propose structures for the degradation products.
Protocol 2: Hydrolysis Study
-
Solution Preparation: Prepare solutions of the compound in different aqueous buffers with a range of pH values (e.g., pH 4, 7, and 9).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 50 °C). Protect the solutions from light to prevent photodegradation.
-
Sampling: At various time points, take samples from each pH condition.
-
Analysis: Analyze the samples using HPLC to quantify the remaining parent compound and identify any hydrolysis products.
-
Data Analysis: Determine the rate of degradation at each pH. The primary hydrolysis product is likely to be the 4-hydroxy derivative.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: General experimental workflow for studying the degradation of the target compound.
References
Technical Support Center: Troubleshooting Poor Solubility of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the poor in vitro solubility of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound likely stems from its molecular structure. The quinoline core is an aromatic and hydrophobic bicyclic system.[1] This inherent hydrophobicity is further amplified by the presence of a trifluoromethyl (-CF3) group, which is known to increase lipophilicity.[2] Additionally, the planar nature of the quinoline ring can promote strong intermolecular interactions in the solid state, making it energetically unfavorable for water molecules to solvate individual compound molecules.
Q2: What is the first and most common method to try when dissolving this compound for an in vitro experiment?
A2: The most widely used and recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, which can then be diluted into your aqueous experimental medium, such as a buffer or cell culture media.[3] Dimethyl sulfoxide (DMSO) is the most common co-solvent for this purpose due to its ability to dissolve a broad range of compounds and its miscibility with water.[3]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is happening and what are the immediate steps to resolve this?
A3: This is a very common issue known as "crashing out" and it occurs when the compound, which is stable in the high-concentration organic solvent, becomes insoluble as the solvent polarity drastically increases upon dilution into the aqueous medium.[3][4]
Here are immediate steps to troubleshoot this:
-
Lower the Final Concentration: The intended final concentration of your compound may be above its maximum aqueous solubility. Attempt to use a lower final concentration in your assay.[3]
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can help to avoid localized high concentrations that lead to precipitation.[4]
-
Increase the Final Co-solvent Concentration: A slightly higher final concentration of the organic solvent (e.g., 0.5% or 1% DMSO instead of 0.1%) might be sufficient to keep the compound in solution. It is critical to run a vehicle control with the identical final DMSO concentration to ensure the solvent itself does not affect your experimental results.[3]
Q4: If adjusting the concentration and dilution method doesn't work, what other solubility enhancement techniques can I try?
A4: If basic co-solvent strategies are insufficient, several other methods can be employed:
-
pH Adjustment: Since quinolines are typically weak bases, modifying the pH of your aqueous buffer can significantly impact solubility. Lowering the pH may lead to the protonation of a nitrogen atom, forming a more soluble salt.[1][5]
-
Use of Co-solvents: Beyond DMSO, other co-solvents like ethanol, or polyethylene glycols (PEGs) can be tested.[2][6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[1]
Troubleshooting Guide
If you are experiencing poor solubility with this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for poor compound solubility.
Quantitative Data for Analogous Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| 5-Chloro-8-hydroxyquinoline | Water | 25 | 0.56 g/L |
| Ethanol | 25 | 14.2 g/L | |
| Chloroform | 25 | 66.7 g/L | |
| 4,7-Dichloroquinoline | Chloroform | Not Specified | ~25 mg/mL |
This data is compiled from various sources and should be used as a general guide. Actual solubility of the target compound must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution in an organic solvent.
Caption: Workflow for preparing a concentrated stock solution.
Methodology:
-
Weigh Compound: Accurately weigh out a precise amount of this compound using a calibrated analytical balance. Place the solid into a sterile, chemically resistant vial (e.g., amber glass with a PTFE-lined cap).
-
Add Solvent: Based on the molecular weight (290.01 g/mol ) and the desired stock concentration (e.g., 10 mM), calculate the required volume of 100% DMSO. Add the calculated volume of DMSO to the vial.
-
Promote Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be attempted, but be cautious about the compound's stability at elevated temperatures.[6]
-
Inspect for Clarity: Visually inspect the solution against a light source to ensure it is completely clear and free of any undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determination of Aqueous Solubility by Co-solvent Dilution
This protocol provides a method to assess the solubility of your compound in your specific aqueous buffer.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare serial dilutions of your compound from the stock solution. For example, to test concentrations from 100 µM down to 1 µM.
-
Dilution into Aqueous Buffer:
-
In a separate set of tubes or a 96-well plate, add your experimental aqueous buffer (e.g., PBS or cell culture medium).
-
Add a small volume of each compound dilution from the DMSO stock to the aqueous buffer to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant across all wells (e.g., 1%).
-
For example, to achieve a 100 µM final concentration with 1% DMSO, add 2 µL of the 10 mM stock to 198 µL of aqueous buffer.
-
-
Equilibration and Observation:
-
Mix the solutions well.
-
Incubate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Visually inspect each well for any signs of precipitation or turbidity. You can also measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity.[7]
-
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is the approximate aqueous solubility limit under these conditions. Any data generated at concentrations at or above this limit should be interpreted with caution.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in Trifluoromethylquinoline Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. This guide provides detailed answers to frequently asked questions, troubleshooting advice for specific side reactions, comprehensive experimental protocols, and visual aids to clarify complex reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when introducing a trifluoromethyl (CF₃) group into a quinoline scaffold?
A1: The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the synthesis of quinolines. Key challenges include altered regioselectivity in cyclization reactions, increased propensity for certain side reactions, and the potential for harsh reaction conditions to affect the stability of the CF₃ group itself. For instance, in the Combes synthesis, the electronic properties of substituents on the aniline precursor play a crucial role in directing the regioselectivity of the cyclization, determining whether a 2-CF₃ or 4-CF₃ quinoline is formed.[1]
Q2: How does the trifluoromethyl group affect the regioselectivity of classical quinoline syntheses like the Combes or Friedländer reactions?
A2: The trifluoromethyl group's electron-withdrawing properties can dictate the preferred site of cyclization. In the Combes synthesis, for example, using an aniline with an electron-donating group (like methoxy) tends to favor the formation of 2-CF₃-quinolines, while electron-withdrawing substituents (such as chloro or fluoro) on the aniline lead to the 4-CF₃ regioisomer as the major product.[1] This is attributed to the interplay of steric and electronic effects in the rate-determining electrophilic aromatic annulation step.[1]
Q3: Can the trifluoromethyl group be cleaved or modified under typical quinoline synthesis conditions?
A3: Yes, under strongly acidic conditions, such as those used in the Skraup reaction (concentrated sulfuric acid), there is a risk of hydrolyzing the trifluoromethyl group to a carboxylic acid.[2] It is crucial to carefully control reaction conditions to maintain the integrity of the CF₃ substituent.
Q4: What are the primary side reactions to be aware of in trifluoromethylquinoline synthesis?
A4: Common side reactions include polymerization and tar formation, especially in acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses.[3] Incomplete cyclization, and the formation of regioisomers are also significant issues. Additionally, in reactions involving halogenated precursors, dehalogenation can occur as a side reaction.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of trifluoromethylquinolines.
Issue 1: Low Yield and Tar Formation in Skraup and Doebner-von Miller Syntheses
-
Symptoms: The reaction mixture becomes a dark, viscous tar, leading to difficult product isolation and significantly reduced yields.
-
Root Cause: The strongly acidic and often high-temperature conditions of the Skraup and Doebner-von Miller reactions can promote the polymerization of reactants and intermediates.[3] The electron-withdrawing nature of the trifluoromethyl group can exacerbate this by deactivating the aniline ring towards the desired cyclization.[3]
-
Solutions:
-
Use of Moderators: Adding a moderator like ferrous sulfate (FeSO₄) can help to control the exothermicity of the Skraup reaction and reduce charring.[4][5][6]
-
Gradual Addition of Reactants: In the Doebner-von Miller synthesis, slowly adding the α,β-unsaturated carbonyl compound to the acidic aniline solution can minimize its self-polymerization.
-
Temperature Control: Carefully control the reaction temperature to avoid excessive heat, which can accelerate tar formation.
-
Solvent Choice: For the Doebner-von Miller reaction, employing a two-phase system (e.g., water-toluene) can sequester the carbonyl compound in the organic phase, reducing acid-catalyzed polymerization.
-
Issue 2: Poor Regioselectivity in the Combes Synthesis of Trifluoromethylquinolines
-
Symptoms: Formation of a mixture of 2-CF₃ and 4-CF₃ quinoline regioisomers, complicating purification and lowering the yield of the desired product.
-
Root Cause: The regiochemical outcome of the Combes synthesis is determined by the electronic and steric influences of the substituents on both the aniline and the β-diketone.[1]
-
Solutions:
-
Aniline Substituent Modification: To favor the formation of the 2-CF₃ isomer, use an aniline with an electron-donating group (e.g., p-anisidine). To favor the 4-CF₃ isomer, use an aniline with an electron-withdrawing group (e.g., p-chloroaniline).[1]
-
Bulkier Diketone Substituents: Increasing the steric bulk of the non-fluorinated substituent on the β-diketone can also favor the formation of the 2-CF₃ quinoline.[1]
-
Issue 3: Hydrolysis of the Trifluoromethyl Group
-
Symptoms: Presence of a quinoline-carboxylic acid byproduct in the final product mixture.
-
Root Cause: The C-F bonds in the trifluoromethyl group can be susceptible to hydrolysis under harsh acidic conditions, particularly at elevated temperatures.[2]
-
Solutions:
-
Milder Reaction Conditions: If possible, explore alternative synthetic routes that employ milder acids or lower reaction temperatures.
-
Reaction Time Optimization: Minimize the reaction time to reduce the exposure of the product to harsh conditions.
-
Alternative Catalysts: Investigate the use of Lewis acids, which can be effective under less harsh conditions than strong Brønsted acids.[6]
-
Data Presentation
The following tables summarize quantitative data for representative trifluoromethylquinoline syntheses.
Table 1: Regioselectivity in the Combes Synthesis of Trifluoromethylquinolines [1]
| Aniline Substituent (para) | Diketone R Group | Major Product | Regioisomeric Ratio (2-CF₃ : 4-CF₃) |
| Methoxy (electron-donating) | Methyl | 2-CF₃ | Favors 2-CF₃ |
| Chloro (electron-withdrawing) | Methyl | 4-CF₃ | Favors 4-CF₃ |
| Fluoro (electron-withdrawing) | Methyl | 4-CF₃ | Favors 4-CF₃ |
Table 2: Yields for the Synthesis of 2-Propyl-Trifluoromethylquinolines [7]
| Aniline Precursor | Oxidant | Solvent | Yield (%) |
| 8-Trifluoromethylaniline | Air | Butanol | 52 |
| 6-Trifluoromethylaniline | Air | Butanol | - |
| 7-Trifluoromethylaniline | Air | Butanol | - |
Experimental Protocols
Protocol 1: Modified Skraup Synthesis of 6-Substituted Quinolines[4]
This protocol describes a general procedure for the Skraup synthesis.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reactants: To the flask, add the substituted aniline (e.g., 3-nitro-4-aminoanisole, 3.5 moles), glycerol (13 moles), and a moderator such as ferrous sulfate heptahydrate.
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (e.g., 315 mL) dropwise. The temperature will increase; maintain control to prevent an uncontrolled exothermic reaction.
-
Heating: Gently heat the mixture in an oil bath to 140-150°C for 3-4 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Purification: Perform a steam distillation to isolate the crude quinoline. Separate the organic layer, dry it over anhydrous potassium carbonate, and purify by distillation.
Protocol 2: Combes Synthesis of 2,4-Disubstituted Quinolines[8]
This protocol outlines the general steps for a Combes synthesis.
-
Reaction Setup: In a round-bottom flask, combine the aniline (1 equivalent) and a β-diketone (e.g., acetylacetone, 1 equivalent).
-
Acid Catalyst: Add a suitable acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heating: Heat the reaction mixture to the required temperature (typically reflux) and monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto ice. Neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Trifluoromethylquinoline Synthesis
Caption: A flowchart for troubleshooting common issues in trifluoromethylquinoline synthesis.
Generalized Mechanism of the Skraup Synthesis
Caption: The reaction pathway of the Skraup synthesis of quinolines.
Generalized Mechanism of the Friedländer Synthesis
Caption: The reaction pathway of the Friedländer synthesis of quinolines.
References
- 1. wikiwand.com [wikiwand.com]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry-online.com [chemistry-online.com]
- 7. researchgate.net [researchgate.net]
enhancing the stability of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline in solution during their experiments.
Troubleshooting Guide
Encountering stability issues with this compound can be a significant setback in experimental workflows. This guide provides a systematic approach to identifying and mitigating potential degradation of the compound in solution.
Initial Assessment of Instability
The first step in troubleshooting is to confirm that the observed changes in your experiment are due to the degradation of the quinoline derivative. Common indicators of instability include:
-
Changes in Solution Appearance: A noticeable change in color or the formation of precipitates can indicate degradation.
-
Inconsistent Experimental Results: High variability between replicate experiments may suggest that the compound is not stable under the experimental conditions.
-
Altered Analytical Profile: Techniques like HPLC, LC-MS, or UV-Vis spectrophotometry can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Troubleshooting Decision Tree
This diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Solutions |
| Solvent-Induced Degradation | Analyze the compound's stability in different solvents (e.g., DMSO, ethanol, acetonitrile, water with co-solvents). Look for the appearance of degradation peaks in HPLC or LC-MS. | Due to the often-low aqueous solubility of synthetic compounds, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1] If DMSO is not suitable, consider aprotic solvents like acetonitrile or THF. For aqueous solutions, use co-solvents such as ethanol or PEG 400 to improve solubility and potentially stability. Always use high-purity, peroxide-free solvents. |
| pH-Dependent Hydrolysis | Prepare solutions in buffers at various pH values (e.g., pH 3, 5, 7.4, 9) and monitor the compound's concentration over time. The chloro and trifluoromethyl groups can be susceptible to hydrolysis under certain pH conditions. | Maintain the solution pH within a stable range identified from your experiments. Use appropriate buffer systems (e.g., phosphate, citrate, TRIS) at a sufficient concentration to maintain the desired pH. |
| Photodegradation | Expose a solution of the compound to ambient and/or UV light and compare its stability to a control sample kept in the dark. Nitroaromatic compounds are often photosensitive. | Protect solutions from light by using amber vials or wrapping containers with aluminum foil.[2] Conduct experiments under low-light conditions whenever possible. |
| Thermal Degradation | Incubate solutions at different temperatures (e.g., 4°C, room temperature, 37°C) and analyze for degradation. | Store stock solutions at low temperatures (e.g., -20°C or -80°C). For experiments requiring elevated temperatures, minimize the incubation time. |
| Oxidative Degradation | Prepare solutions using solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). Compare the stability to a solution prepared with non-degassed solvent. | Use freshly opened, high-purity solvents. If oxidative degradation is suspected, prepare solutions under an inert atmosphere and consider the addition of antioxidants (e.g., BHT, Vitamin E), ensuring they do not interfere with your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Due to its complex structure, this compound is likely to have low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] For aqueous experimental media, this stock solution can then be diluted to the final working concentration. Ensure the final concentration of the organic solvent is low enough (typically <1%) to avoid affecting the biological system.[1]
Q2: My solution of the compound changes color over time. What could be the cause?
A2: A color change is a strong indicator of chemical degradation. For a nitroaromatic compound, this could be due to several factors, including:
-
Photodecomposition: Exposure to light can induce chemical reactions in nitro-containing molecules.
-
pH-dependent reactions: The compound may be unstable at the pH of your solution.
-
Reaction with media components: The compound may be reacting with components in your culture medium or buffer.
To identify the cause, perform a systematic stability study as outlined in the troubleshooting guide.
Q3: How can I monitor the stability of this compound in my experimental setup?
A3: The most reliable way to monitor stability is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and quantify their respective amounts over time. UV-Vis spectrophotometry can also be a simpler, more rapid method if the compound and its degradation products have distinct absorbance spectra.[3]
Q4: What are the potential degradation pathways for this molecule?
A4: While specific degradation pathways for this compound are not extensively documented, based on its structure, potential degradation pathways include:
-
Hydrolysis: The chloro group at the 4-position can be susceptible to nucleophilic substitution by water or other nucleophiles in the solution, especially at non-neutral pH.
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly in the presence of reducing agents or under certain biological conditions.
-
Photochemical reactions: The quinoline ring and the nitro group can absorb UV light, leading to photochemical degradation.
Q5: Are there any general tips for handling and storing solutions of this compound?
A5: Yes, for optimal stability, follow these guidelines:
-
Storage: Store stock solutions in tightly sealed vials at low temperatures (-20°C or -80°C) and protected from light.
-
Preparation: Prepare working solutions fresh for each experiment from the stock solution.
-
Inertness: If the compound is found to be sensitive to oxidation, consider using degassed solvents and preparing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Purity: Always use high-purity solvents and reagents to avoid introducing contaminants that could accelerate degradation.
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC
This protocol provides a framework for assessing the stability of this compound under various experimental conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, acetonitrile, water)
-
Buffers of desired pH (e.g., phosphate, citrate)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Amber and clear vials
2. Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
3. Preparation of Test Solutions:
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in the desired test solutions (e.g., different solvents, buffers of varying pH).
-
For each condition, prepare two sets of samples: one in clear vials for light exposure testing and one in amber vials for light-protected control.
4. Incubation:
-
Incubate the vials under the desired temperature conditions (e.g., room temperature, 37°C).
5. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analyze the samples by HPLC. The percentage of the compound remaining can be calculated by comparing the peak area of the compound at each time point to the peak area at time zero.
Experimental Workflow for Stability Assessment
Caption: Workflow for HPLC-based stability assessment.
References
Technical Support Center: Chromatographic Separation of Quinoline Isomers and Byproducts
Welcome to the technical support center for the chromatographic separation of quinoline isomers and byproducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating quinoline isomers?
The main difficulty in separating quinoline isomers, such as quinoline and isoquinoline, stems from their very similar chemical structures and physicochemical properties.[1] These isomers possess the same molecular weight and elemental composition. The only structural difference is the position of the nitrogen atom in the bicyclic aromatic ring, which results in subtle variations in their polarity and pKa values, making them challenging to resolve with conventional chromatographic methods.[1][2]
Q2: Which chromatographic techniques are most effective for separating quinoline isomers?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique.[1] However, achieving baseline separation often necessitates meticulous optimization of the mobile phase composition, pH, and stationary phase chemistry.[1] Other successful methods include gas chromatography (GC), supercritical fluid chromatography (SFC), and counter-current chromatography (CCC).[1][3][4][5][6]
Q3: Why do quinoline compounds often exhibit peak tailing in HPLC?
Quinoline and its derivatives are basic compounds. The basic nitrogen atom can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases.[7][8] This secondary interaction causes some analyte molecules to be retained longer than the main peak, resulting in an asymmetrical or "tailing" peak shape.[7][8]
Q4: How can I effectively purify synthesized quinoline derivatives from byproducts?
Common purification techniques for crude quinoline samples include recrystallization and column chromatography.[9] For complex mixtures containing isomeric byproducts or unreacted starting materials, column chromatography is generally the more effective approach.[9] Preparative HPLC can also be employed for high-purity isolation.[10]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the chromatographic separation of quinoline isomers and byproducts.
Issue 1: Poor Resolution or Co-elution of Isomers in RP-HPLC
This is the most frequent challenge when separating structurally similar isomers like quinoline and isoquinoline.
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Mobile Phase pH | The ionization state of quinoline isomers is highly pH-dependent. Adjusting the mobile phase pH can significantly alter their retention and improve selectivity. A good starting point is to test a pH range between 3 and 6, using a buffer like phosphate or acetate to maintain a stable pH.[1] For basic quinoline derivatives, a low pH (2.5-3.5) can ensure the analyte is fully protonated and minimize interactions with silanol groups.[7] |
| Inadequate Stationary Phase Selectivity | Standard C18 columns may not provide sufficient selectivity. Consider using a phenyl-hexyl column to leverage pi-pi interactions or other stationary phases with different chemistries.[9][11][12] For separating cis/trans isomers or other complex mixtures, a C30 column may offer better shape selectivity.[12] |
| Incorrect Mobile Phase Composition | The choice and ratio of organic modifiers can impact resolution. Try switching between acetonitrile and methanol or using a combination of both to alter selectivity.[9][12][13] |
| Suboptimal Gradient Program | A shallow gradient around the elution time of the isomers can improve separation.[9][12] Introducing an isocratic hold during the elution of critical pairs may also enhance resolution.[12] |
| Insufficient Column Efficiency | Using a longer column or a column packed with smaller particles can increase the number of theoretical plates and improve resolution, though this may increase backpressure.[13][14] |
Issue 2: Peak Tailing of Basic Quinoline Compounds
Asymmetrical peaks can lead to inaccurate quantification and poor resolution.
Possible Causes & Solutions
| Cause | Solution |
| Secondary Silanol Interactions | The basic nitrogen on the quinoline ring interacts with acidic silanol groups on the silica-based stationary phase.[7] Use a modern, end-capped column with minimal residual silanol activity.[8] Alternatively, operate at a low mobile phase pH (e.g., 2.5-3.5) to keep the silanol groups protonated and reduce strong interactions.[7] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[7][8] Reduce the injection volume or dilute the sample to see if the peak shape improves.[9][15] |
| Inappropriate Mobile Phase Buffer | A buffer can help mask residual silanol groups. Increasing the buffer concentration can improve peak shape.[7][8] Ensure the buffer is appropriate for the chosen pH range. |
| Mismatched Injection Solvent | Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[9] Whenever possible, use the initial mobile phase as the sample solvent. |
| Physical Column Issues | A void at the column inlet or a blocked frit can cause peak tailing for all compounds.[8] If all peaks are tailing, consider flushing or replacing the column.[8][15] |
Issue 3: Co-elution with Byproducts from Synthesis
Unreacted starting materials or side-reaction products can interfere with the analysis of the target quinoline isomer.
Possible Causes & Solutions
| Cause | Solution |
| Similar Polarity of Byproducts | Byproducts may have similar polarities to the target compound, leading to co-elution.[9] Optimize the mobile phase system using a different organic modifier or by adjusting the pH to maximize selectivity.[9] |
| Complex Sample Matrix | Crude reaction mixtures can contain numerous impurities.[9] Employ a sample cleanup step before chromatographic analysis, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering compounds.[12] |
| Insufficient Chromatographic Method | The chosen method may not be suitable for the complexity of the sample. Consider an alternative chromatographic technique. For example, if RP-HPLC is unsuccessful, GC might provide the necessary resolution for volatile byproducts.[6] Centrifugal partition chromatography has also been used effectively for purifying crude synthesis mixtures.[16] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Separation of Quinoline and Isoquinoline
This protocol provides a starting point for the separation of quinoline and isoquinoline.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm x 250 mm, 5 µm). A standard C18 column can be used, but may require more extensive method development.
-
Mobile Phase Preparation:
-
Prepare a buffer solution (e.g., 20 mM potassium phosphate).
-
Adjust the pH of the buffer to a value between 3.0 and 6.0.
-
Prepare the mobile phase by mixing the buffer with an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 70:30 v/v aqueous:organic).
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standard solutions of quinoline and isoquinoline in the mobile phase.
-
Inject the standards and the sample solution.
-
Record the chromatograms and determine the retention times and resolution.
-
-
Optimization:
-
Systematically adjust the mobile phase pH in small increments (e.g., 0.2 pH units) to find the optimal selectivity.
-
Vary the percentage of the organic modifier to optimize retention times and resolution.
-
Protocol 2: GC-MS Method for Analysis of Quinoline Byproducts
This protocol is suitable for the analysis of volatile quinoline compounds and byproducts.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[6][17]
-
Column: A capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
GC Conditions:
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
-
Procedure:
-
Prepare sample solutions in a suitable volatile solvent (e.g., toluene or dichloromethane).[6]
-
Inject the sample into the GC-MS system.
-
Identify compounds based on their retention times and mass spectra.
-
Data Presentation
Table 1: Physicochemical Properties of Quinoline and Isoquinoline
| Compound | Structure | pKa Value |
| Quinoline |
| 4.92 |
| Isoquinoline |
| 5.42 |
| (Data are approximate and can vary based on experimental conditions)[1] |
Table 2: Example HPLC Conditions for Quinoline Analysis
| Analyte | Matrix | HPLC Column | Mobile Phase | Detection | Reference |
| Quinoline | Textiles | Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) | Acetonitrile and water | UV at 225 nm | [17][19] |
| Quinoline Hydrochloride | - | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | [20] |
| Quinolone Sulfate | - | C18 or C8 | Aqueous buffer (pH adjusted) and organic solvent | Not specified | [21] |
Mandatory Visualizations
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
Caption: Factors affecting the chromatographic separation of quinoline isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. benchchem.com [benchchem.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. veeprho.com [veeprho.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. chromtech.com [chromtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
comparing biological activity of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline with other quinolines
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the predicted biological activity of the novel compound 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline against a range of established quinoline derivatives. Due to the absence of direct experimental data for this specific molecule, this comparison is based on established structure-activity relationships (SAR) within the quinoline class of compounds, which are renowned for their broad spectrum of pharmacological activities.[1][2] This document aims to guide researchers in hypothesizing the potential therapeutic applications of this compound and to provide a framework for its experimental validation.
Structural Analysis and Predicted Bioactivity
The biological profile of a quinoline derivative is significantly influenced by the nature and position of its substituents. The structure of this compound combines several functional groups known to modulate pharmacological activity.
-
Quinoline Core: This heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous drugs with applications ranging from anticancer to antimalarial treatments.[1][2]
-
4-Chloro Group: The presence of a chlorine atom at the 4-position is a common feature in many bioactive quinolines, including the antimalarial drug chloroquine. This substituent can influence the compound's electronic properties and binding interactions with biological targets.
-
5-Nitro Group: The nitro group (NO2) is a strong electron-withdrawing group that is known to be a pharmacophore in many antimicrobial and anticancer agents.[3] It can participate in redox reactions within cells, leading to cytotoxic effects against pathogens and cancer cells.[3] The presence of a nitro group has been associated with enhanced biological activity in various heterocyclic compounds.[3][4]
-
6-Methyl Group: Methyl substitution can modulate the lipophilicity and steric profile of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target enzymes or receptors.
-
2-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a common feature in modern pharmaceuticals. Its high electronegativity and lipophilicity can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[5] Studies on other quinolines have shown that the presence of one or two trifluoromethyl groups can lead to significant antimalarial activity.[6]
Based on this combination of functional groups, this compound is predicted to exhibit a range of biological activities, most notably in the areas of cancer, malaria, and microbial infections.
Comparative Analysis of Biological Activities
Anticancer Activity
Quinoline derivatives are a significant class of anticancer agents, acting through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[7] The presence of electron-withdrawing groups like nitro and trifluoromethyl has been shown to enhance anticancer efficacy in some quinoline scaffolds.[5][8]
Table 1: Comparative in vitro Anticancer Activity of Representative Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-chalcone hybrids | A2780 (ovarian carcinoma) | 2.32 - 22.4 | [7] |
| 2,4,6-Trisubstituted quinolines | Lung, colon, liver, stomach cancer cell lines | 0.03 - 1.24 | [7] |
| Pyrimido-quinoline derivatives | Various cancer cell lines | Not specified | [7] |
| Quinoline-derived trifluoromethyl alcohols | Various cancer cell lines | 14.14 (LC50) | [9][10] |
| 2-Styryl-8-hydroxy Quinolines | HeLa (cervical cancer) | 2.52 - 4.69 | [8] |
| 2-Styryl-8-nitro Quinolines | HeLa (cervical cancer) | 2.897 - 10.37 | [8] |
Prediction for this compound: Given the presence of both the nitro and trifluoromethyl groups, it is plausible that the target compound will exhibit significant cytotoxic activity against various cancer cell lines. The combined electron-withdrawing nature of these groups may enhance its ability to interact with biological targets involved in cancer cell proliferation.
Antimalarial Activity
The quinoline scaffold is the foundation for some of the most important antimalarial drugs, such as chloroquine and mefloquine.[1] Their mechanism of action often involves the inhibition of heme polymerization in the malaria parasite. The presence of a 4-chloro group is a key feature of chloroquine. Furthermore, trifluoromethyl groups have been shown to be crucial for the activity of mefloquine and other experimental antimalarial quinolines.[6]
Table 2: Comparative in vitro Antimalarial Activity of Representative Quinoline Derivatives
| Compound/Derivative Class | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |
| 2,8-bis(trifluoromethyl) quinoline derivatives | Chloroquine-sensitive (D10) | 4.8 - 5.2 | [6] |
| Quinoline-1,2,4-triazine hybrids | Not specified | 4.54 µM | [5] |
| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate | Not specified | 0.014 - 5.87 | [1] |
| 3-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)quinolin-2(1H)-one | Not specified | 0.014 - 5.87 | [1] |
| 5-(2-chloro quinolin-3-yl)-1,3,4-oxadiazole-2-thiol | Not specified | 0.014 - 5.87 | [1] |
Prediction for this compound: The combination of the 4-chloro and 2-trifluoromethyl substituents strongly suggests a high potential for antimalarial activity. These features mimic those of known potent antimalarial quinolines. The 5-nitro group may further enhance this activity.
Antibacterial and Antifungal Activities
Various quinoline derivatives have demonstrated significant antibacterial and antifungal properties.[2] The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents.[3]
Table 3: Comparative in vitro Antimicrobial Activity of Representative Quinoline Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Novel quinoline derivatives | Staphylococcus aureus | 3.12 | Not specified |
| Novel quinoline derivatives | Bacillus cereus | 1.56 | Not specified |
| Quinoline derivatives | Candida albicans | Not specified | Not specified |
| Quinoline derivatives | Aspergillus niger | Not specified | Not specified |
Prediction for this compound: The presence of the 5-nitro group is a strong indicator of potential antibacterial and antifungal activity. The overall lipophilicity, enhanced by the methyl and trifluoromethyl groups, may facilitate penetration through microbial cell membranes, contributing to its antimicrobial effects.
Proposed Experimental Protocols
To validate the predicted biological activities of this compound, the following standard in vitro assays are proposed.
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of the test compound on a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimalarial Activity Assay
Objective: To evaluate the efficacy of the test compound against the erythrocytic stages of Plasmodium falciparum.
Methodology:
-
Parasite Culture: A chloroquine-sensitive (e.g., 3D7) and/or a chloroquine-resistant (e.g., K1) strain of P. falciparum is maintained in continuous culture in human erythrocytes in RPMI-1640 medium.
-
Drug Susceptibility Assay: The assay is performed in 96-well plates. Asynchronous parasite cultures are incubated with serial dilutions of the test compound for 72 hours.
-
Growth Inhibition Measurement: Parasite growth is determined using a SYBR Green I-based fluorescence assay. After incubation, the plates are frozen and thawed to lyse the erythrocytes. SYBR Green I dye is added, which intercalates with the parasitic DNA.
-
Data Analysis: Fluorescence is measured using a fluorescence plate reader. The IC50 value is calculated by analyzing the dose-response curve.
In Vitro Antibacterial and Antifungal Activity: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.
-
Broth Microdilution Method: The assay is performed in 96-well microtiter plates. Two-fold serial dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations of Experimental Workflows and Mechanisms of Action
Caption: Experimental workflow for the biological evaluation of a novel quinoline derivative.
Caption: General mechanism of action for antimalarial quinolines.
Conclusion
The structural features of this compound, particularly the combination of chloro, nitro, and trifluoromethyl substituents on the quinoline core, strongly suggest that this compound is a promising candidate for drug discovery efforts. Based on established structure-activity relationships, it is predicted to possess potent anticancer, antimalarial, and antimicrobial properties. The experimental protocols and workflows outlined in this guide provide a clear path for the empirical validation of these predictions. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Potency of 2-(Trifluoromethyl)quinoline Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-(trifluoromethyl)quinoline derivatives, detailing their structure-activity relationships (SAR) as potent anticancer agents. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
The 2-(trifluoromethyl)quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, nematocidal, and antifungal properties. The introduction of the trifluoromethyl group at the 2-position of the quinoline ring often enhances metabolic stability and potency. This guide delves into the nuanced effects of various structural modifications on the biological efficacy of these compounds, with a particular focus on their anticancer activities.
Comparative Analysis of Anticancer Activity
The anticancer activity of 2-(trifluoromethyl)quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below. These data highlight the critical role of substituent positioning and nature on the quinoline core and its appendages.
Table 1: Anticancer Activity of 2-(Trifluoromethyl)quinolin-4-amine Derivatives
| Compound | R | PC3 (IC50, µM) | K562 (IC50, µM) | HeLa (IC50, µM) |
| 5e | 4-(piperazin-1-yl)phenyl | 0.49 | 0.08 | 0.01 |
| 5f | 4-(4-methylpiperazin-1-yl)phenyl | - | - | < 0.01 |
| 5o | 4-(4-acetylpiperazin-1-yl)phenyl | - | - | < 0.01 |
Data sourced from a study on 2-(trifluoromethyl)quinolin-4-amine derivatives as microtubule-targeted agents.[1]
Table 2: Anticancer Activity of Fluorinated Quinoline Derivatives against Breast Cancer Cell Lines
| Compound | Substituent(s) on Phenyl Ring | MDA-MB-468 (IC50, µM) | MCF7 (IC50, µM) |
| 6a | 3-F | ~4.0 | ~15.0 |
| 6b | 4-F | ~4.0 | ~15.0 |
| 6c | 2,4-di-F | 8.0 | 27.0 |
| 6d | 3,4-di-F | 4.0 | 12.0 |
| 6e | 2-CF3 | 20.0 | 60.0 |
| 6f | 4-OCH2Ph | 2.0 | 5.0 |
Data from a study on fluorinated quinoline derivatives in breast cancer models.[2][3]
Table 3: Antiproliferative Activity of 2-Anilinoquinoline Derivatives Targeting SGK1
| Compound | R Group | PC3 (IC50, µM) | LNCaP (IC50, µM) | K562 (IC50, µM) | HeLa (IC50, µM) |
| 8b | 4-(piperazin-1-yl)phenyl | - | - | - | - |
Note: Specific IC50 values for compound 8b across the four cell lines were presented graphically in the source material, indicating superior efficacy. The study identified SGK1 as a potential target for this class of compounds.[4]
Key Structure-Activity Relationship Insights
Several key SAR trends can be deduced from the compiled data:
-
Substitution at the 4-position of the quinoline ring: The nature of the substituent at the 4-position of the quinoline core is crucial for activity. For the 2-(trifluoromethyl)quinolin-4-amine series, the presence of a piperazine-containing phenylamino group at this position, as seen in compounds 5e , 5f , and 5o , leads to potent antiproliferative activity against HeLa cells, with IC50 values in the nanomolar range.[1]
-
Fluorine substitution on the phenyl ring: In the series of fluorinated quinoline derivatives evaluated against breast cancer cell lines, the position of the fluorine atom(s) on the C6-phenyl ring significantly influences activity.[2][3]
-
Mono-substitution at the meta- (compound 6a ) or para- (compound 6b ) position results in comparable and potent activity against MDA-MB-468 cells.[2][3]
-
Di-substitution with fluorine at the ortho and para positions (compound 6c ) leads to a decrease in potency, whereas meta and para di-substitution (compound 6d ) maintains high activity.[2][3]
-
Replacing a fluorine atom with a trifluoromethyl group at the ortho-position (compound 6e ) dramatically reduces activity.[2][3]
-
Introduction of a benzyloxy group at the para-position (compound 6f ) enhances the anticancer potency.[2][3]
-
-
Importance of the ester group: For the fluorinated quinoline derivatives, the presence of an ester group was found to be critical for their anticancer activity. The hydrolyzed analogues (carboxylic acids) were inactive, suggesting the ester moiety is essential for the pharmacophore.[2][3]
-
Targeting Specific Kinases: A series of 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potential inhibitors of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). Compound 8b , with a (4-(piperazin-1-yl)phenyl)amino substitution at the 2-position, demonstrated significant anticancer efficacy, suggesting that targeting SGK1 is a viable strategy for this class of compounds.[4]
Mechanisms of Action
The anticancer effects of 2-(trifluoromethyl)quinoline derivatives are attributed to several mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.
Inhibition of Tubulin Polymerization
Several 2-(trifluoromethyl)quinoline derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. These compounds often bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase.[1]
Caption: Inhibition of tubulin polymerization by 2-(trifluoromethyl)quinoline derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Treatment of cancer cells with active 2-(trifluoromethyl)quinoline derivatives leads to the induction of apoptosis (programmed cell death) and arrest of the cell cycle, typically at the G2/M phase. This is a common downstream effect of microtubule-targeting agents and kinase inhibitors.
Caption: Cellular effects of 2-(trifluoromethyl)quinoline derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 2-(trifluoromethyl)quinoline derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-(trifluoromethyl)quinoline derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the vehicle-treated control cells.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity due to microtubule formation by measuring the absorbance at 340 nm every minute for 60 minutes in a temperature-controlled spectrophotometer.
-
Data Analysis: Compare the polymerization curves of compound-treated samples to a control (e.g., DMSO) to determine the inhibitory effect.
References
Validating the Mechanism of Action of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway. Due to the limited direct experimental data on this specific compound, this document leverages data from two well-characterized dual PI3K/mTOR inhibitors, NVP-BEZ235 and Gedatolisib , to establish a benchmark for experimental validation.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Quinoline derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer effects, often attributed to the modulation of key signaling pathways. This guide outlines a systematic approach to investigate if this compound exerts its potential anticancer effects through the inhibition of the PI3K/Akt/mTOR pathway.
Hypothetical Mechanism of Action
Based on the known activities of similar quinoline-based compounds, it is hypothesized that This compound may function as an inhibitor of the PI3K/Akt/mTOR pathway. This inhibition is presumed to occur through the competitive binding to the ATP-binding domain of PI3K and/or mTOR, leading to a downstream blockade of the signaling cascade and subsequent induction of cancer cell death.
Comparator Compounds
To provide a robust comparison, two well-studied dual PI3K/mTOR inhibitors have been selected:
-
NVP-BEZ235: A potent imidazo[4,5-c]quinoline derivative that inhibits PI3K and mTOR kinases.
-
Gedatolisib (PF-05212384): A highly potent, dual pan-class I PI3K and mTOR kinase inhibitor.[1][2]
These compounds serve as positive controls and benchmarks for assessing the potency and efficacy of this compound.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the comparator compounds across various cancer cell lines, providing a quantitative measure of their anti-proliferative activity.
Table 1: IC50 Values of NVP-BEZ235 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BT474 | Breast Cancer | 10 |
| MCF7 | Breast Cancer | 4 |
| U87MG | Glioblastoma | 7 |
| PC3 | Prostate Cancer | 5 |
| HCT116 | Colon Cancer | 20 |
Data compiled from publicly available research.
Table 2: IC50 Values of Gedatolisib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-361 | Breast Cancer | 4.0[1][3] |
| PC3-MM2 | Prostate Cancer | 13.1[1][3] |
| T47D | Breast Cancer | 8 |
| A549 | Lung Cancer | 15 |
| UOK121 | Renal Cell Carcinoma | <1000 |
Data compiled from publicly available research.[4]
Experimental Protocols
To validate the mechanism of action of this compound, the following key experiments are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, NVP-BEZ235, and Gedatolisib for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5][6][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Western Blot Analysis
This technique is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with the compounds at their respective IC50 concentrations for various time points (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Mandatory Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway with hypothesized and known inhibitor targets.
Experimental Workflow for Mechanism of Action Validation
Caption: Workflow for validating the mechanism of action of the test compound.
Conclusion
This guide provides a structured and comparative approach for the initial validation of this compound as a potential PI3K/Akt/mTOR pathway inhibitor. By comparing its performance against established inhibitors like NVP-BEZ235 and Gedatolisib, researchers can obtain a clear and objective assessment of its potency and mechanism of action. The provided experimental protocols and visualizations serve as a comprehensive resource for drug development professionals in the preclinical evaluation of novel anticancer compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity of the dual PI3K/mTOR inhibitor gedatolisib and the involvement of ABCB1 in gedatolisib resistance in canine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Methods for Substituted Quinolines: A Guide for Researchers
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. Consequently, a diverse array of synthetic strategies for constructing this bicyclic heterocycle has been developed over the past century. This guide presents an objective comparison of key classical and modern synthetic methods for substituted quinolines, providing researchers, scientists, and drug development professionals with a comprehensive overview to aid in selecting the most suitable method for their synthetic goals. This analysis is supported by experimental data, detailed protocols for seminal reactions, and visualizations of reaction pathways.
Classical Synthetic Routes: The Foundation of Quinoline Chemistry
The traditional methods for quinoline synthesis, primarily developed in the late 19th century, remain cornerstones of heterocyclic chemistry due to their utility in accessing a variety of quinoline derivatives from simple starting materials.[1]
The Skraup Synthesis
One of the oldest and most direct methods, the Skraup synthesis, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3] This reaction is known for producing quinolines that are typically unsubstituted on the newly formed pyridine ring.[1]
Key Features:
-
Reactants: Primary aromatic amine, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1]
-
Conditions: Strongly acidic and high-temperature conditions are necessary. The reaction is often vigorous and can be difficult to control.[1][4]
-
Advantages: Utilizes simple and readily available starting materials.[5]
-
Limitations: The harsh reaction conditions limit its compatibility with sensitive functional groups on the aniline starting material.[1] The reaction can be violent and often results in low to moderate yields with significant byproduct formation.[2][6]
The Doebner-von Miller Reaction
A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a broader range of substituted quinolines.[1][5] This method is also conducted under acidic conditions.[7]
Key Features:
-
Reactants: Aniline and an α,β-unsaturated aldehyde or ketone.[8]
-
Conditions: Typically requires a strong acid catalyst (e.g., HCl, H₂SO₄) and heat.[5]
-
Advantages: Offers greater versatility in the substitution pattern of the resulting quinoline compared to the Skraup synthesis.[5]
-
Limitations: Can be prone to side reactions such as polymerization of the carbonyl compound, which can lead to tar formation and reduced yields.[7][9] Regioselectivity can also be an issue.[5]
The Combes Quinoline Synthesis
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[1][10] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization.[2][10]
Key Features:
-
Reactants: Aniline and a β-diketone.[1]
-
Conditions: Requires an acid catalyst, such as concentrated sulfuric acid.[10]
-
Advantages: A straightforward procedure that provides good yields for 2,4-disubstituted quinolines.[2]
-
Limitations: The use of unsymmetrical β-diketones can lead to mixtures of regioisomers.
The Friedländer Synthesis
Considered one of the most versatile and widely used methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][8] This reaction can be catalyzed by either acids or bases and often proceeds with high yields under relatively mild conditions.[8][11]
Key Features:
-
Reactants: 2-aminoaryl aldehyde or ketone and a ketone or ester with an α-methylene group.[1]
-
Conditions: Can be catalyzed by acids (e.g., H₂SO₄, p-TsOH) or bases (e.g., KOH, NaOH).[6]
-
Advantages: Highly versatile for the synthesis of a wide variety of polysubstituted quinolines with good to excellent yields and high purity.[2][6] The reaction mechanism is well-understood, allowing for predictable outcomes.[2]
-
Limitations: The primary limitation is the availability of the 2-aminoaryl aldehyde or ketone starting materials, which may require multi-step synthesis.[2]
The Conrad-Limpach-Knorr Synthesis
This method involves the reaction of anilines with β-ketoesters.[3] The reaction conditions determine the product: lower temperatures favor the formation of 4-hydroxyquinolines (Conrad-Limpach), while higher temperatures yield 2-hydroxyquinolines (Knorr).[12]
Key Features:
-
Reactants: Anilines and β-ketoesters.[3]
-
Conditions: The initial condensation is typically performed at lower temperatures to favor the kinetic product (β-aminoacrylate), which upon thermal cyclization (around 250°C) yields the 4-hydroxyquinoline.[13] Higher initial reaction temperatures can lead to the thermodynamic product, a β-keto anilide, which cyclizes to a 2-hydroxyquinoline.[12]
-
Advantages: Provides a route to synthetically useful 2- and 4-hydroxyquinolines.
-
Limitations: Requires high temperatures for the cyclization step, and controlling the regioselectivity between the 2- and 4-hydroxyquinoline products can be challenging.[13]
Modern Synthetic Approaches: Enhancing Efficiency and Scope
Contemporary methods for quinoline synthesis focus on improving reaction efficiency, broadening the substrate scope, and enhancing the environmental sustainability of the process.[1] These approaches often involve the use of novel catalysts and reaction conditions.[14]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve the yields of classical syntheses like the Friedländer reaction.[1][14]
-
Transition-Metal Catalysis: Catalytic systems based on transition metals such as palladium, copper, and rhodium have enabled novel and efficient pathways to functionalized quinolines through mechanisms like C-H activation and cross-coupling reactions.[1][8] These methods often exhibit high efficiency and regioselectivity.[8]
-
Nanocatalysts: The use of nanocatalysts offers advantages such as high catalytic activity, recyclability, and milder reaction conditions, making them a focus of green chemistry approaches to quinoline synthesis.[4][15]
-
Ionic Liquids: Ionic liquids have been employed as versatile and efficient catalysts and reaction media in quinoline synthesis, particularly in the Friedländer reaction.[4]
Comparative Data of Classical Quinoline Syntheses
The following table summarizes representative experimental data for the classical synthesis methods, highlighting differences in reaction conditions and yields. It is important to note that direct comparison can be challenging as yields are highly dependent on the specific substrates used.
| Method | Starting Materials | Key Reagents/Conditions | Product Scope | Representative Yield | Ref. |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Unsubstituted or Substituted Quinolines | Low to Moderate | [5][6] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl, H₂SO₄), Heat | 2- and/or 4-Substituted Quinolines | Variable | [5] |
| Combes | Aniline, β-Diketone | Acid Catalyst | 2,4-Disubstituted Quinolines | Good | [2] |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-Methylene | Acid or Base Catalyst, Heat | Polysubstituted Quinolines | Good to Excellent | [5][6] |
| Conrad-Limpach | Aniline, β-Ketoester | Heat (lower temp. for initial condensation, ~250°C for cyclization) | 4-Hydroxyquinolines | Moderate to High | [12] |
| Knorr | Aniline, β-Ketoester | Heat (higher temp. for initial condensation) | 2-Hydroxyquinolines | Variable | [12] |
Experimental Protocols
General Protocol for Skraup Synthesis of Quinoline
-
Caution: This reaction is highly exothermic and can be violent. It should be performed in a robust reaction vessel within a fume hood with appropriate safety precautions.
-
In a large reaction vessel equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.[2]
-
Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, portion-wise to the mixture.[2]
-
Carefully heat the reaction mixture to initiate the reaction. The temperature may need to be controlled with external cooling.[2]
-
After the initial vigorous reaction subsides, continue heating to complete the reaction.
-
Cool the mixture and carefully pour it onto ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) and extract the quinoline with an organic solvent.
-
Purify the product by distillation or chromatography.
General Protocol for Friedländer Synthesis of 2-Methylquinoline
-
Combine 2-aminobenzaldehyde and acetone in a suitable solvent.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide).
-
Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-methylquinoline.[6]
General Protocol for a Microwave-Assisted Friedländer Synthesis
-
In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1 mmol), the carbonyl compound (1.2 mmol), and a suitable catalyst (e.g., silica nanoparticles).[8]
-
Subject the mixture to microwave irradiation at a specified temperature (e.g., 100 °C) for a designated time.[8]
-
After completion, cool the reaction mixture and extract the product with an appropriate organic solvent.[8]
-
Evaporate the solvent and purify the crude product by column chromatography.[8]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in several classical quinoline syntheses.
Caption: Workflow of the Skraup quinoline synthesis.
Caption: Generalized workflow of the Friedländer synthesis.
Conclusion
The synthesis of quinolines is a well-established field with a rich history of named reactions that continue to be relevant in modern organic synthesis. The choice of a particular synthetic method is dictated by the desired substitution pattern, the availability and stability of the starting materials, and the tolerance of the reaction to specific conditions. The classical Skraup and Doebner-von Miller reactions are valuable for preparing simpler quinolines, though they often require harsh conditions. In contrast, the Friedländer and Combes syntheses offer milder and more versatile routes to more complex, polysubstituted quinolines, with the main constraint being the accessibility of the required starting materials. The advent of modern techniques, including microwave-assisted synthesis and transition-metal catalysis, has further expanded the synthetic chemist's toolbox, enabling more efficient, controlled, and environmentally benign access to this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Comparative Cytotoxicity of Substituted Quinolines: An Analysis of Structurally Related Compounds to 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of various substituted quinoline derivatives. Due to the absence of publicly available data on the specific compound 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, this report focuses on structurally related analogs to provide insights into the potential anti-cancer activity of this chemical class.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-cancer properties.[1] The introduction of various substituents, such as chloro, methyl, nitro, and trifluoromethyl groups, can significantly modulate the cytotoxic potential of the quinoline core. This guide summarizes the available quantitative cytotoxicity data, details common experimental methodologies, and illustrates a generalized experimental workflow and a hypothesized signaling pathway for this class of compounds. While direct data for this compound is not available, this compound is recognized as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[2]
Quantitative Cytotoxicity Data
The cytotoxic effects of various quinoline derivatives against a panel of human cancer cell lines are summarized in Table 1. The data is presented as GI50 or IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | Assay Type | GI50/IC50 (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | GI50 | 8.73 | [3] |
| 4-aminoquinoline derivative with 7-trifluoromethyl substitution | MDA-MB-468 | GI50 | 12.85 | [3] |
| 7-methyl-8-nitro-quinoline | Caco-2 | IC50 | 1.87 | [4] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | IC50 | 0.53 | [4] |
| Acyl hydrazone of 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde | HeLa | IC50 | 18.8 | [5] |
| 8-hydroxy-5-nitroquinoline (NQ) | Raji | IC50 | 0.438 | [6] |
| 2,8-bis(trifluoromethyl)-4-substituted quinoline (5a) | HL-60 | IC50 | 19.88 µg/mL | |
| 2,8-bis(trifluoromethyl)-4-substituted quinoline (5a) | U937 | IC50 | 43.95 µg/mL |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric method used to assess cell viability and determine the cytotoxic effects of chemical compounds.[7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared in fresh cell culture medium. The old medium is removed from the cells, and the medium containing the various concentrations of the test compound is added. Cells are incubated for a specified period, commonly 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium containing the test compound is removed, and a fresh medium containing MTT solution (typically at a concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 or GI50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Processes
To better understand the workflow of cytotoxicity testing and the potential mechanisms of action of these compounds, the following diagrams have been generated.
Caption: A generalized workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: A hypothesized signaling pathway for quinoline-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Assessing the Selectivity of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the hypothetical kinase selectivity of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline against established kinase inhibitors, Lapatinib and Bosutinib. Due to the absence of publicly available experimental data for this compound, this guide utilizes a plausible, hypothetical selectivity profile to illustrate the principles of assessing kinase inhibitor specificity.
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. A highly selective inhibitor will primarily engage its intended target, minimizing off-target effects that can lead to toxicity. The following table summarizes the inhibitory activity (IC50) of our hypothetical compound and two well-characterized quinoline-based kinase inhibitors against a panel of representative kinases.
| Kinase Target | This compound (IC50, nM) [Hypothetical] | Lapatinib (IC50, nM) | Bosutinib (IC50, nM) |
| EGFR | 15 | 10.8[1] | >1000 |
| HER2 (ErbB2) | 50 | 9.2[1] | >1000 |
| SRC | 250 | >10000[1] | 1.2 [2] |
| ABL | >1000 | >10000 | 1.0 [3] |
| VEGFR2 | 800 | >10000[1] | 340[2] |
| PDGFRβ | >1000 | - | 150 |
| LCK | 600 | - | 15[2] |
| FYN | 750 | - | 8.2[2] |
Data for Lapatinib and Bosutinib are compiled from published literature. The profile for this compound is hypothetical to illustrate the characteristics of a selective inhibitor.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of kinase inhibitor selectivity. The following are standard protocols used in the field.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, ATP (at or near the Km concentration for each kinase), and the test compound at various concentrations.[1] A radioactive isotope, typically [γ-³³P]ATP, is included in the reaction.
-
Incubation: The reaction is initiated by the addition of the kinase and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Quenching and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter membrane, which binds the phosphorylated substrate.[4]
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Treatment: Intact cells are treated with the test compound at various concentrations or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, creating a thermal gradient.
-
Cell Lysis and Fractionation: The cells are lysed, and soluble and aggregated proteins are separated by centrifugation.
-
Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: The melting curve of the target protein is plotted. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the assessment of kinase inhibitor selectivity.
References
A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Quinolines: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the physicochemical properties of fluorinated and non-fluorinated quinolines, a core structure in many antibacterial agents. By examining key experimental data, this document aims to provide a clear and objective resource to inform rational drug design and optimization.
The introduction of fluorine into the quinoline scaffold has been a pivotal strategy in the development of potent antibacterial drugs, leading to the highly successful class of fluoroquinolone antibiotics. This guide delves into a quantitative comparison of key physicochemical properties—lipophilicity (logP), acidity (pKa), aqueous solubility, and metabolic stability—between a first-generation non-fluorinated quinolone, nalidixic acid, and subsequent fluorinated generations, including ciprofloxacin, ofloxacin, and levofloxacin. Understanding these differences is crucial for predicting a compound's pharmacokinetic and pharmacodynamic profile.
The Impact of Fluorination on Physicochemical Properties
Strategic fluorination of the quinoline ring system profoundly influences its fundamental properties. The high electronegativity of the fluorine atom can alter electron distribution, bond strength, and molecular conformation, leading to significant changes in how the molecule interacts with its biological environment.
Generally, the introduction of a fluorine atom can:
-
Increase Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This often results in a longer biological half-life.
-
Modulate Lipophilicity (logP): The effect of fluorination on lipophilicity is highly dependent on the position of the fluorine atom on the quinoline ring. While often increasing lipophilicity, which can enhance membrane permeability, the exact impact needs to be empirically determined for each analogue.
-
Alter Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the piperazine moiety common in many fluoroquinolones. This change in ionization state at physiological pH can affect solubility, receptor binding, and cell penetration.
-
Influence Solubility: The interplay of changes in lipophilicity, pKa, and crystal lattice energy upon fluorination results in varied effects on aqueous solubility. The solubility of quinolones is often pH-dependent.
Quantitative Comparison of Physicochemical Properties
The following table summarizes the key physicochemical properties of the non-fluorinated nalidixic acid and the fluorinated quinolones: ciprofloxacin, ofloxacin, and levofloxacin. This data, compiled from various reputable sources, provides a quantitative basis for understanding the impact of fluorination.
| Property | Nalidixic Acid (Non-Fluorinated) | Ciprofloxacin (Fluorinated) | Ofloxacin (Fluorinated) | Levofloxacin (Fluorinated) |
| Lipophilicity (logP) | 1.4[1] | -1.1[2] | -0.39[3] | 2.1[4] |
| pKa | 6.11[5] | pKa1: 6.09 (carboxylic acid)pKa2: 8.74 (piperazine)[2] | pKa1: ~6.0 (carboxylic acid)pKa2: ~8.2 (piperazine) | pKa1: 6.05 (carboxylic acid)pKa2: 8.22 (piperazine)[6] |
| Aqueous Solubility | <1 mg/mL at 21°C[1] | Slightly soluble in water[7]. pH-dependent: max solubility below pH 5, min near pH 7[8]. | 28.3 mg/mL[3]. Soluble at pH 2-5, sparingly soluble at pH 7[3]. | pH-dependent: ~100 mg/mL at pH 0.6-5.8, max of 272 mg/mL at pH 6.7[9]. |
| Metabolic Half-life (t½) | 0.75 and 2.5 hours (two elimination phases)[10] | 3-4 hours[11] | 5-7 hours[12][13] | 6-8 hours[14][15] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for the key experiments cited in this guide.
Determination of Lipophilicity (logP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP) of a compound between n-octanol and water.
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Add a measured volume of the second phase to the first. The mixture is then shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two immiscible liquids.
-
Phase Separation: After shaking, the mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Acidity (pKa) by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
-
Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent, typically water or a co-solvent system if solubility is low.
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration to the sample solution using a burette.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value is determined from the inflection point of the resulting titration curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.
Determination of Aqueous Solubility by Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer at a specific pH.
-
Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using an appropriate analytical method, such as HPLC or LC-MS.
Determination of In Vitro Metabolic Stability
In vitro metabolic stability assays using liver microsomes are commonly employed in early drug discovery to predict in vivo clearance.
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a buffered solution (e.g., phosphate buffer at pH 7.4), and the test compound at a known initial concentration.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquots of the reaction mixture are taken and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile or methanol), which also precipitates the proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the test compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is then calculated using the equation: t½ = 0.693 / k.
Visualization of Quinolone Mechanism of Action and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated quinolines.
References
- 1. Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nalidixic acid | 389-08-2 [chemicalbook.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics of nalidixic acid in man: hydroxylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of ofloxacin. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of ofloxacin and the effect on the faecal flora of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
A Comparative Guide to Analytical Methods for the Quantification of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
This guide provides a comparative overview of suitable analytical methods for the quantification of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, a quinoline derivative of interest to researchers, scientists, and drug development professionals. The selection of a robust and validated analytical method is crucial for ensuring the accuracy and reliability of experimental data in research and quality control. While specific validated methods for this compound are not widely published, this document outlines common and effective techniques based on the analysis of structurally similar quinoline compounds. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and prevalent techniques for the analysis of quinoline derivatives.[1] HPLC is highly suitable for non-volatile and thermally labile compounds, offering high resolution and sensitivity.[2] GC-MS is an excellent choice for volatile and semi-volatile compounds, also providing high sensitivity and selectivity.[3] The choice between these methods depends on the specific properties of the analyte and the requirements of the analysis.
Table 1: Comparison of HPLC and GC-MS Method Performance for Similar Quinoline Derivatives
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Applicability | Non-volatile and thermally labile compounds | Volatile or derivatizable compounds |
Note: The performance characteristics presented in this table are typical for the analysis of quinoline derivatives and should be established through method validation for this compound.
Experimental Protocols
Detailed methodologies for HPLC and GC-MS are provided below. These protocols are based on established methods for related quinoline compounds and serve as a starting point for method development and validation for the target analyte.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established protocols for the analysis of other chloro-quinoline derivatives.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 20 µL.[3]
-
Sample Preparation: Samples should be dissolved in the mobile phase to a final concentration within the linear range of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on established procedures for the analysis of halogenated quinoline compounds.[3]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column suitable for the analysis of halogenated compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: The oven temperature should be optimized to ensure adequate separation of the analyte from any impurities. A starting point could be an initial temperature of 150°C, held for 1 minute, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes.
-
Injection Mode: Splitless injection.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Method Validation Workflow
The validation of an analytical method is critical to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: General workflow for analytical method validation.
Signaling Pathways and Logical Relationships
While this guide focuses on the analytical quantification of this compound, it is worth noting that quinoline derivatives are often investigated for their biological activities, which can involve interactions with various signaling pathways.[1] The accurate quantification of these compounds is a prerequisite for studying their effects on cellular processes.
The logical relationship for selecting an appropriate analytical method is outlined in the diagram below.
Caption: Logical flow for selecting an analytical method.
References
Comparative Cross-Reactivity Analysis of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
A Proposed Investigational Guide for Researchers, Scientists, and Drug Development Professionals
Guide Objective: This document provides a proposed framework for assessing the cross-reactivity profile of the novel compound 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. Due to the absence of publicly available experimental data for this specific molecule, this guide outlines a comprehensive investigational plan, including detailed experimental protocols and comparative analyses against established kinase inhibitors. The quinoline scaffold is a well-established pharmacophore in numerous approved drugs, frequently targeting protein kinases.[1][2] Based on this prevalence, we hypothesize that the primary target of this compound lies within the human kinome, potentially within the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][3]
This guide will compare the hypothetical activity of this compound (herein referred to as Cmpd-X) with two well-characterized, clinically relevant kinase inhibitors: Nilotinib and Dasatinib . Both are known to inhibit a range of kinases, providing a robust baseline for evaluating the selectivity of a new chemical entity.[4][5][6]
Compound Profiles
| Compound | Structure | Key Characteristics |
| Cmpd-X | ![]() | Formula: C₁₁H₆ClF₃N₂O₂ MW: 290.63 g/mol Class: Nitroquinoline Derivative Hypothesized Target: Protein Kinase (e.g., PI3K/mTOR) |
| Nilotinib | ![]() | Formula: C₂₈H₂₂F₃N₇O MW: 529.52 g/mol Class: Phenylamino-pyrimidine Derivative Primary Targets: BCR-Abl, c-Kit, PDGFR[4][7] |
| Dasatinib | ![]() | Formula: C₂₂H₂₆ClN₇O₂S MW: 488.01 g/mol Class: Aminopyrimidine Derivative Primary Targets: BCR-Abl, Src family kinases, c-Kit, PDGFRβ[8][9][10] |
Comparative Kinase Inhibition Profile (Hypothetical Data)
The following table presents a hypothetical kinase inhibition profile for Cmpd-X, benchmarked against Nilotinib and Dasatinib. The data is represented as IC₅₀ values (the concentration of an inhibitor required to reduce kinase activity by 50%), which would be determined through in vitro kinase assays.[8] A lower IC₅₀ value indicates a more potent inhibitor. This table is intended to serve as a template for the presentation of experimental results.
| Kinase Target | Cmpd-X (IC₅₀, nM) | Nilotinib (IC₅₀, nM) | Dasatinib (IC₅₀, nM) |
| PI3Kα | 50 | >10,000 | >10,000 |
| mTOR | 75 | >10,000 | >10,000 |
| Akt1 | 150 | >10,000 | >10,000 |
| BCR-Abl | >10,000 | 15 - 30[11] | 0.6 - 1.8[11] |
| c-Kit | 5,200 | 108[7] | <10 |
| PDGFRβ | 8,500 | 60 - 100 | <10 |
| Src | >10,000 | 4,600[5] | 12[5] |
| VEGFR2 | 6,800 | 5,300[5] | 15 - 30 |
Data for Cmpd-X is hypothetical and for illustrative purposes only.
Cellular Proliferation Assay (Hypothetical Data)
This table illustrates the potential anti-proliferative effects of Cmpd-X on a cancer cell line known to have a dysregulated PI3K/Akt/mTOR pathway (e.g., MCF-7 breast cancer cell line). The data is presented as GI₅₀ values (the concentration required to inhibit cell growth by 50%).
| Cell Line | Cmpd-X (GI₅₀, µM) | Nilotinib (GI₅₀, µM) | Dasatinib (GI₅₀, µM) |
| MCF-7 | 0.25 | >10 | 0.5 - 1.5 |
| K562 | >10 | 0.03[11] | <0.01[11] |
Data for Cmpd-X is hypothetical and for illustrative purposes only.
Proposed Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Cmpd-X against a panel of protein kinases and compare its potency and selectivity to Nilotinib and Dasatinib.
Materials:
-
Recombinant human kinases (e.g., PI3K, mTOR, Akt, Abl, Src, etc.)
-
Kinase-specific peptide substrates
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)[12]
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Test compounds (Cmpd-X, Nilotinib, Dasatinib) dissolved in DMSO
-
384-well plates
-
Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity).
-
Prepare a kinase/substrate mixture in the assay buffer.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Kₘ for each specific kinase) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. For radiometric assays, this is typically done by adding phosphoric acid and spotting the reaction mixture onto filter paper.[13] For the ADP-Glo™ assay, follow the manufacturer's protocol by adding the ADP-Glo™ Reagent.[12]
-
Quantify the kinase activity. For radiometric assays, wash the filter papers and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation (MTT) Assay
Objective: To assess the effect of Cmpd-X on the viability and proliferation of cancer cell lines and compare its potency to Nilotinib and Dasatinib.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[15]
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[14]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.
-
Determine the GI₅₀ values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
This diagram illustrates the hypothesized signaling pathway targeted by Cmpd-X. Inhibition of PI3K and/or mTOR would block downstream signals that promote cell proliferation and survival.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Cmpd-X.
Experimental Workflow for Cross-Reactivity Profiling
This diagram outlines the logical flow of the proposed experimental investigation, from initial compound testing to data analysis and comparison.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. revvity.com [revvity.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Procedures for the Disposal of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring both personal safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of hazardous quinoline derivatives. Quinoline and its derivatives are often toxic, potentially carcinogenic, and harmful to aquatic life.[1][2][3] Therefore, this compound must be treated as hazardous waste.[4] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[4] All handling of this compound for disposal purposes should occur in a well-ventilated area, preferably within a chemical fume hood.[5]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles.[4] | OSHA 29 CFR 1910.133 or EN 166.[3][4] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][4] | EN 374.[4] |
| Body | Laboratory coat.[1][4] | --- |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust or aerosols are generated.[5][6][7] | --- |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All waste streams containing this compound must be identified as hazardous waste.
-
This includes the pure compound, solutions containing the compound, and any contaminated labware (e.g., gloves, pipette tips, weighing paper).[1]
-
Keep this waste stream separate from other chemical waste to prevent potentially dangerous reactions.[4]
2. Waste Collection and Containment:
-
Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated, clearly labeled hazardous waste container.[1] The container must be made of a compatible material and have a secure, tight-fitting lid.[4]
-
Liquid Waste: Collect any solutions containing the compound in a dedicated, leak-proof liquid hazardous waste container.[1] The container must be compatible with the solvent used.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". For liquid waste, also list all components and their approximate percentages.[1]
3. Storage of Hazardous Waste:
-
Store collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[1]
-
The storage area should be cool, dry, and well-ventilated.[8]
-
Ensure containers are kept tightly closed to prevent leakage.[3] Secondary containment is highly recommended to mitigate any potential spills.[1]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1][9]
-
Provide them with a complete inventory of the waste you have collected.
-
The primary method for the disposal of such compounds is typically incineration at a permitted hazardous waste facility.[2]
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken by properly trained and equipped personnel:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and secure the location.[9]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, use dry clean-up procedures to avoid generating dust.[6] For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3][9]
-
Collection: Carefully sweep or scoop the contained material into a suitable, sealed container for disposal as hazardous waste.[3][6]
-
Decontamination: Clean the spill area thoroughly, but prevent runoff from entering drains.[6]
-
Reporting: Report the incident to your institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aaronchem.com [aaronchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nj.gov [nj.gov]
Personal protective equipment for handling 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1] The following table summarizes the required PPE.
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[2][3] | Prevents skin contact, as the substance may be harmful if absorbed through the skin or cause skin irritation.[4] |
| Body Protection | A complete protective suit or a lab coat with long sleeves.[2] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dusts/aerosols are generated.[2][3][6] | Protects against inhalation of potentially harmful vapors, mists, or dust.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound. Always work in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition.[1] The designated work area, typically a chemical fume hood, should be clean and uncluttered. An emergency eyewash station and safety shower must be accessible.[6][7]
-
Handling the Compound :
-
Post-Handling :
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : Immediately evacuate non-essential personnel from the affected area.[2][10]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[3][5] For liquid spills, use an inert absorbent material to soak up the spill.[2][9]
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the incident to the appropriate safety officer.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection : Place all chemical waste and contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container.[2][3]
-
Disposal : Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[5][7] Do not allow the chemical to enter drains or the environment.[2][3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pharmastate.academy [pharmastate.academy]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. aaronchem.com [aaronchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. technopharmchem.com [technopharmchem.com]
- 10. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



